RL-0070933
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19-12-10-18(11-13-19)20(24)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14,23H,(H,22,24)/b21-14+ |
InChI 键 |
PNAOAWLPWZRVCK-KGENOOAVSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Neurophysiologic Mechanism of Action of RL-0070933 (Inidascamine): A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of RL-0070933, also known as inidascamine (formerly FSV7-007), an investigational compound under development by Recognify Life Sciences, a subsidiary of atai Life Sciences. This document is intended for researchers, scientists, and drug development professionals interested in the novel, multi-target approach of inidascamine for the treatment of Cognitive Impairment Associated with Schizophrenia (CIAS).
Proposed Multi-Receptor Signaling Pathway
Inidascamine's unique pharmacological profile stems from its simultaneous influence on three critical neurotransmitter systems integral to learning, memory, and executive function. The compound is believed to enhance synaptic plasticity through a synergistic action on these pathways.[5][6]
The proposed mechanism involves:
-
Cholinergic Modulation: Inidascamine is reported to act synergistically with acetylcholine, enhancing cholinergic signaling.[6] This is significant as the cholinergic system is a well-established target for cognitive enhancement.
-
NMDA Receptor Modulation: The compound modulates NMDA receptors, which are crucial for synaptic plasticity, a fundamental process for learning and memory.
-
GABA-B Receptor Modulation: By modulating GABA-B receptors, inidascamine is thought to influence GABAergic signaling, contributing to the overall balancing of neuronal excitability.[6]
References
- 1. atai Life Sciences Announces Successful Outcome of Phase 2a Biomarker Trial of RL-007 in Cognitive Impairment Associated With Schizophrenia [drug-dev.com]
- 2. Inidascamine - Wikipedia [en.wikipedia.org]
- 3. Recognify Life Sciences Provides Update on Phase 2b Trial of Inidascamine in Patients with Cognitive Impairment Associated with Schizophrenia | AtaiBeckley N.V. [ir.ataibeckley.com]
- 4. Inidascamine - Recognify Life Sciences - AdisInsight [adisinsight.springer.com]
- 5. atai Life Sciences Announces Successful Outcome of Phase 2a Biomarker Trial of RL-007 in Cognitive Impairment Associated with Schizophrenia — Recognify Life Sciences [recognify.life]
- 6. Atai's RL-007 Positive Data | SIRS 2024 [delveinsight.com]
RL-0070933: A Potent Modulator of the Hedgehog Signaling Pathway via Smoothened
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RL-0070933, a potent small molecule modulator of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. This document summarizes the available quantitative data, outlines the general mechanism of action, and presents diagrams to visualize the relevant biological pathways and experimental concepts.
Core Concepts and Mechanism of Action
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. The G protein-coupled receptor, Smoothened (SMO), is a key signal transducer in this cascade. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes.
This compound acts as a potent modulator of SMO. Its mechanism of action involves the modulation of the translocation and/or accumulation of Smoothened to the primary cilia, a critical step in the activation of the Hedgehog signaling cascade.
Quantitative Data
The potency of this compound as a Smoothened modulator has been characterized by its half-maximal effective concentration (EC50). Due to the limited publicly available information, a comprehensive summary of all quantitative data is restricted. The primary reported value is:
| Metric | Value | Description |
| EC50 | 0.02 µM | The concentration of this compound that induces a response halfway between the baseline and maximum in assays measuring Hedgehog pathway activation. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on the nature of the compound and its target, the characterization would typically involve the following key experiments:
1. Cell-Based Hedgehog Signaling Luciferase Reporter Assay:
-
Principle: To quantify the activation of the Hedgehog pathway in response to a compound.
-
General Methodology:
-
Utilize a cell line (e.g., Shh-LIGHT2 cells) that is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound. A known SMO agonist (e.g., SAG) would be used as a positive control.
-
Incubate for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
2. Smoothened Binding Assay:
-
Principle: To determine the binding affinity of the compound to the Smoothened receptor.
-
General Methodology (Radioligand Binding Assay):
-
Prepare cell membranes from a cell line overexpressing the human SMO receptor.
-
Incubate the membranes with a known radiolabeled SMO ligand (e.g., [3H]-Cyclopamine or a similar antagonist) and varying concentrations of the unlabeled test compound (this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
3. Ciliary Translocation Assay:
-
Principle: To visualize and quantify the effect of the compound on the translocation of Smoothened to the primary cilium.
-
General Methodology (Immunofluorescence):
-
Culture ciliated cells (e.g., NIH/3T3 cells) on coverslips.
-
Treat the cells with this compound, a known SMO agonist (positive control), and a vehicle (negative control).
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the cells using a fluorescence microscope (e.g., confocal).
-
Quantify the co-localization of SMO and the ciliary marker to determine the extent of translocation.
-
Visualizations
The following diagrams illustrate the Hedgehog signaling pathway and a conceptual experimental workflow for characterizing a Smoothened modulator.
Caption: The Hedgehog Signaling Pathway and the Role of this compound.
Caption: Conceptual Experimental Workflow for this compound Characterization.
Investigating the Role of RL-0070933 in Primary Cilia Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The primary cilium, a once-overlooked organelle, is now recognized as a critical signaling hub for a multitude of cellular pathways, including the Hedgehog (Hh) signaling cascade. Dysregulation of this pathway is implicated in various developmental disorders and cancers. A key regulatory event in Hh signaling is the translocation of the G-protein coupled receptor, Smoothened (SMO), to the primary cilium. This guide provides an in-depth technical overview of RL-0070933, a potent small molecule modulator of SMO, and its role in this essential translocation event. We will detail the underlying signaling pathway, present quantitative data on the activity of this compound, and provide comprehensive experimental protocols for its investigation.
Introduction: The Primary Cilium and Hedgehog Signaling
The primary cilium is a microtubule-based, antenna-like organelle that extends from the surface of most vertebrate cells. It functions as a sensory and signaling center, translating extracellular cues into intracellular responses. Central to many of these signaling events is the Hedgehog pathway.
In the absence of a Hedgehog ligand, the receptor Patched1 (PTCH1) is localized to the primary cilium and actively inhibits the translocation and accumulation of Smoothened (SMO).[1][2] This suppression keeps the signaling pathway in an "off" state. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved. PTCH1 is removed from the cilium, allowing SMO to translocate into and accumulate within the ciliary membrane.[1][2] This accumulation of SMO within the primary cilium is the critical event that initiates the downstream signaling cascade, leading to the activation of Gli transcription factors and the subsequent regulation of Hh target genes.
This compound has been identified as a potent modulator of SMO, directly influencing its ciliary translocation and, consequently, the activity of the Hedgehog signaling pathway.[3]
This compound: A Potent Modulator of Smoothened Translocation
This compound is a small molecule that has been characterized as a potent Smoothened cilial modulator. Its activity is defined by its ability to promote the translocation and/or accumulation of SMO within the primary cilia. This modulation directly impacts the Hedgehog signaling pathway. The primary quantitative measure of its potency is its half-maximal effective concentration (EC50).
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound's effect on Smoothened translocation. This data is derived from in vitro cellular assays detailed in the experimental protocols section.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Smoothened (SMO) | Ciliary Translocation Assay | EC50 | 0.02 µM | [3] |
Table 1: In Vitro Efficacy of this compound.
Signaling Pathway of this compound Action
This compound acts as an agonist of the Hedgehog pathway by directly or indirectly promoting the translocation of SMO to the primary cilium. The diagram below illustrates the core signaling pathway, highlighting the key step influenced by this compound.
Experimental Protocols
Investigating the effect of this compound on SMO translocation requires precise and reproducible experimental methods. Below are detailed protocols for cell culture, treatment, and analysis.
Cell Culture and Cilia Formation
-
Cell Line: NIH/3T3 cells are a commonly used model system as they readily form primary cilia upon reaching confluence and serum starvation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cilia Induction: To induce the formation of primary cilia, grow cells to confluence. Once confluent, switch the medium to a low-serum medium (e.g., DMEM with 0.5% FBS) for 24-48 hours.
Compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Prepare serial dilutions of this compound in the low-serum medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Add the working solutions to the serum-starved cells and incubate for a predetermined period (e.g., 4-24 hours) to allow for SMO translocation.
Immunofluorescence Staining for SMO Translocation
-
Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Anti-SMO antibody: To visualize Smoothened.
-
Anti-acetylated-α-tubulin or Anti-ARL13B antibody: To mark the primary cilium.
-
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
Image Acquisition and Quantitative Analysis
-
Microscopy: Acquire images using a high-resolution fluorescence microscope or a high-content imaging system. Capture images of multiple fields of view for each treatment condition.
-
Image Analysis:
-
Identify primary cilia based on the acetylated-α-tubulin or ARL13B staining.
-
Quantify the fluorescence intensity of the SMO signal within the identified ciliary region.
-
A cilium is considered positive for SMO if the intensity of the SMO signal within the cilium is significantly above the background cytoplasmic signal.
-
Calculate the percentage of SMO-positive cilia for each treatment condition.
-
-
Data Analysis: Plot the percentage of SMO-positive cilia against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental and Analytical Workflow
The following diagram outlines the logical flow of an experiment designed to quantify the effect of this compound on SMO ciliary translocation.
Conclusion
This compound is a valuable research tool for probing the intricacies of the Hedgehog signaling pathway. Its potent activity in modulating the ciliary translocation of Smoothened provides a powerful means to study a critical activation step in this cascade. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further investigate the mechanism of action of this compound and to explore its potential therapeutic applications in diseases driven by aberrant Hedgehog signaling. As our understanding of the central role of the primary cilium in cellular signaling continues to grow, molecules like this compound will be instrumental in dissecting these complex processes.
References
- 1. 2-(4-chlorophenyl)-N-(5-iodo-2-pyridinyl)acetamide | C13H10ClIN2O | CID 60674596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Quantitative Method to Track Protein Translocation between Intracellular Compartments in Real-Time in Live Cells Using Weighted Local Variance Image Analysis | PLOS One [journals.plos.org]
- 3. N-benzyl-2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)acetamide | C31H34ClN7O | CID 54584944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Potency of RL-0070933: An In-depth Analysis of its EC50 in Hedgehog Pathway Activation
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological activity of RL-0070933, a potent modulator of the Hedgehog (Hh) signaling pathway. Primarily aimed at researchers, scientists, and professionals in the field of drug development, this document details the quantitative potency, experimental methodologies for its determination, and the underlying biological pathways.
Core Findings: Potency of this compound
This compound has been identified as a potent activator of the Hedgehog signaling pathway, specifically targeting the Smoothened (SMO) receptor. Its efficacy is quantified by its half-maximal effective concentration (EC50), a critical parameter in pharmacology that indicates the concentration of a drug that induces a response halfway between the baseline and maximum effect.
Table 1: Quantitative Potency of this compound
| Compound | Target | Parameter | Value | Source |
| This compound | Smoothened (SMO) | EC50 | 0.02 µM |
This low micromolar EC50 value underscores the high potency of this compound as a modulator of the Hedgehog pathway, making it a significant compound for further investigation in therapeutic areas where activation of this pathway is desirable.
The Hedgehog Signaling Pathway: A Visual Overview
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in several forms of cancer. This compound activates this pathway by modulating the translocation and/or accumulation of the Smoothened (SMO) protein to the primary cilia.
Experimental Protocol: Determination of EC50 for Hedgehog Pathway Activators
The following is a representative, detailed methodology for determining the EC50 value of a Hedgehog pathway agonist like this compound, based on a luciferase reporter gene assay. This type of assay is a standard and robust method for quantifying the activation of a signaling pathway.
Objective: To determine the concentration of this compound that elicits a half-maximal response in a cell-based Hedgehog signaling reporter assay.
Materials:
-
Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Assay Medium: DMEM with 0.5% FBS.
-
Reagents: Dual-Glo Luciferase Assay System, 96-well white, clear-bottom tissue culture plates, sterile DMSO.
Procedure:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells in standard cell culture medium until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in assay medium. A typical concentration range would span from 10 µM to 0.1 nM, including a vehicle control (DMSO alone).
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for an additional 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Perform the Dual-Glo Luciferase Assay according to the manufacturer's protocol. Briefly:
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the firefly luciferase signal.
-
Measure the firefly luminescence using a plate reader.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
-
The EC50 value is determined from the fitted curve as the concentration of this compound that produces 50% of the maximal response.
-
Logical Relationship: From Compound to Cellular Response
The interaction of this compound with the Hedgehog pathway culminates in a measurable cellular response. The logical flow of this process is essential for understanding the mechanism of action and interpreting experimental data.
Conclusion
This compound is a highly potent Smoothened agonist with an EC50 of 0.02 µM, demonstrating its significant potential as a modulator of the Hedgehog signaling pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this and similar compounds. The provided visualizations offer a clear understanding of the biological context and experimental design crucial for researchers in the field.
RL-0070933: A Technical Overview of its Impact on Gli Transcription Factor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound RL-0070933 and its functional impact on the activity of Glioma-Associated Oncogene (Gli) transcription factors. By elucidating its mechanism of action through the lens of the canonical Hedgehog signaling pathway, this document serves as a critical resource for professionals engaged in oncology research and the development of novel therapeutics targeting this crucial signaling cascade.
Executive Summary
This compound is a potent small molecule modulator of the Hedgehog (Hh) signaling pathway. It functions by targeting Smoothened (SMO), a core transmembrane protein in the Hh cascade. By modulating SMO's localization to the primary cilia, this compound effectively activates downstream signaling, culminating in the modulation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). These transcription factors are the ultimate effectors of the Hh pathway, regulating the expression of target genes involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a known driver in various cancers, making targeted modulators like this compound of significant interest.
Quantitative Data
The primary reported quantitative measure of this compound's activity is its half-maximal effective concentration (EC50) related to its direct target, SMO. This value indicates the concentration of the compound required to elicit 50% of its maximal effect in modulating SMO's ciliary translocation.
| Compound | Target | Bioactivity | Value | Description |
| This compound | Smoothened (SMO) | EC50 | 0.02 µM | Potency in modulating the translocation and/or accumulation of SMO to the primary cilia.[1] |
Mechanism of Action: The Hedgehog Signaling Pathway
The impact of this compound on Gli activity is best understood by examining the canonical Hedgehog signaling pathway. Gli transcription factors are the terminal effectors of this cascade.[2][3] The pathway exists in two principal states: "OFF" and "ON".
In the "OFF" state (absence of Hh ligand or agonist): The 12-pass transmembrane receptor Patched (PTCH) inhibits the activity of the 7-pass transmembrane protein SMO.[4] This inhibition prevents SMO from accumulating in the primary cilium. In the cytoplasm, a protein complex containing Suppressor of Fused (SUFU) sequesters the full-length Gli proteins (Gli2 and Gli3). This complex facilitates the phosphorylation of Gli2 and Gli3, leading to their proteolytic cleavage. Truncated Gli3 (Gli3R) translocates to the nucleus, where it acts as a potent transcriptional repressor of Hh target genes.[3][5]
In the "ON" state (presence of Hh ligand or an agonist like this compound): Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, or through the action of a SMO agonist, the inhibitory effect of PTCH on SMO is relieved.[4] this compound, as a SMO modulator, promotes the translocation and accumulation of SMO within the primary cilium, thereby activating the pathway.[1] This activated SMO disrupts the SUFU-Gli complex. As a result, the full-length, activator forms of Gli2 (Gli2A) and Gli3 (Gli3A) are stabilized and translocate to the nucleus. Concurrently, Gli1, which is itself a direct transcriptional target of the pathway, is expressed and also functions as a transcriptional activator.[3] These Gli activators bind to the promoters of target genes, initiating their transcription.
Therefore, the primary impact of this compound is the potent activation of Gli-mediated gene transcription.
Experimental Protocols
While the specific protocols used to characterize this compound are proprietary, a standard and widely accepted method for quantifying Gli transcription factor activity is the Gli-dependent Luciferase Reporter Assay . This assay provides a robust and sensitive measurement of Hedgehog pathway activation.
Principle
This assay utilizes a plasmid vector containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a promoter with multiple binding sites for Gli transcription factors (GliBS). When cells are transfected with this reporter plasmid, the activation of endogenous or overexpressed Gli proteins leads to their binding to the GliBS and subsequent transcription of the luciferase gene. The amount of light produced upon the addition of a luciferin (B1168401) substrate is directly proportional to the level of Gli transcriptional activity.
Methodology
-
Cell Culture and Transfection:
-
Select a suitable cell line responsive to Hedgehog signaling (e.g., NIH/3T3 cells, Shh-LIGHT2 cells, or specific cancer cell lines).
-
Plate cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with:
-
A Gli-responsive Firefly luciferase reporter plasmid (e.g., pGL3-GliBS).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., pRL-TK). This is used to normalize for transfection efficiency and cell viability.
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh, low-serum medium.
-
Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 10 µM) to the appropriate wells.
-
Include appropriate controls:
-
Vehicle control (e.g., DMSO).
-
Positive control (e.g., a known SMO agonist like SAG, or recombinant SHH protein).
-
Negative control (e.g., a known SMO inhibitor like Vismodegib).
-
-
-
Cell Lysis and Luciferase Assay:
-
After a 24-48 hour incubation period with the compound, remove the medium and wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure luciferase activity using a dual-luciferase reporter assay system on a luminometer. This system first measures Firefly luciferase activity and then quenches it while simultaneously measuring Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the relative luciferase activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized relative luciferase units against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for Gli activation.
-
Conclusion
This compound is a potent activator of the Hedgehog signaling pathway, acting via the modulation of SMO. Its low micromolar EC50 value indicates a high degree of potency at its direct target. The downstream consequence of this SMO modulation is the robust activation of Gli transcription factors, leading to the expression of Hh pathway target genes. This mechanism positions this compound as a valuable chemical probe for studying Hedgehog signaling and as a potential starting point for the development of therapeutic agents in contexts where pathway activation is desired, such as in certain regenerative medicine applications. Conversely, understanding its mode of action is critical for researchers developing inhibitors for oncogenic Hh pathway activation.
References
- 1. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 2. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiprotein GLI Transcriptional Complexes as Therapeutic Targets in Cancer [mdpi.com]
The Therapeutic Potential of RL-0070933 in Oncology: A Conceptual Framework
Disclaimer: Information regarding the specific compound RL-0070933 in the context of oncology research is not publicly available. This document provides a conceptual framework for its potential therapeutic application based on its known mechanism as a Smoothened (SMO) modulator within the Hedgehog signaling pathway. The data and protocols presented are illustrative and derived from research on other well-characterized SMO inhibitors.
Introduction
The Hedgehog (HH) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation in adult tissues has been implicated in the development and progression of various cancers, including basal cell carcinoma (BCC), medulloblastoma, and cancers of the breast, prostate, pancreas, and lung.[1][3] This has established the HH pathway as a significant target for therapeutic intervention in oncology.[3] this compound has been identified as a potent modulator of Smoothened (SMO), a key transmembrane protein in the HH pathway. This positions this compound as a compound with theoretical potential for the treatment of HH-driven malignancies. This technical guide will explore this potential by examining the role of the Hedgehog pathway in cancer, the mechanism of action of SMO modulators, and a conceptual approach to its preclinical and clinical evaluation.
The Role of the Hedgehog Signaling Pathway in Oncology
The Hedgehog signaling pathway is a complex network of proteins that, in its "off" state, sees the receptor Patched (PTCH) inhibiting the activity of Smoothened (SMO). In the presence of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog), PTCH's inhibition of SMO is relieved, leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.
Dysregulation of this pathway in cancer can occur through several mechanisms:
-
Ligand-independent activation: This is often caused by mutations in pathway components, such as loss-of-function mutations in PTCH or activating mutations in SMO. This is a hallmark of cancers like basal cell carcinoma and medulloblastoma.[1][2]
-
Ligand-dependent autocrine/juxtacrine signaling: In this scenario, cancer cells themselves produce and respond to Hedgehog ligands, creating a self-sustaining loop that promotes their growth and survival.[2]
-
Ligand-dependent paracrine signaling: Cancer cells can secrete Hedgehog ligands that act on the surrounding tumor microenvironment, promoting angiogenesis and stromal support for the tumor.[4]
The therapeutic rationale for targeting this pathway lies in inhibiting the aberrant signaling to curb tumor growth and survival.
Mechanism of Action of this compound as a Smoothened Modulator
As a Smoothened modulator, this compound would theoretically act by binding to the SMO receptor and preventing its conformational change, thereby keeping it in an inactive state. This would mimic the inhibitory effect of PTCH, effectively shutting down the downstream signaling cascade, even in the presence of activating mutations in PTCH or an overabundance of Hedgehog ligands. The ultimate result would be the prevention of GLI transcription factor activation and the subsequent downregulation of target genes essential for tumor progression.
Caption: Hedgehog pathway and this compound inhibition.
Preclinical Evaluation Strategy: A Template
A rigorous preclinical evaluation would be necessary to ascertain the therapeutic potential of this compound in oncology. This would involve a series of in vitro and in vivo experiments.
In Vitro Assays
| Assay | Purpose | Example Cell Lines | Key Readouts |
| Cell Proliferation Assay | To determine the effect of this compound on the growth of cancer cells with known HH pathway activation. | Medulloblastoma (DAOY, ONS-76), Basal Cell Carcinoma (ASZ001) | IC50 values, growth curves |
| GLI-Luciferase Reporter Assay | To confirm that this compound inhibits the HH pathway at the level of SMO. | NIH/3T3 cells stably transfected with a GLI-responsive luciferase reporter | Luciferase activity, EC50 of 0.02 µM for this compound[5] |
| Quantitative PCR (qPCR) | To measure the effect of this compound on the expression of HH target genes. | Cancer cell lines treated with this compound | mRNA levels of GLI1, PTCH1, and other HH target genes |
| Western Blot | To assess the impact of this compound on the protein levels of HH pathway components. | Protein lysates from treated cancer cells | Protein levels of GLI1, SUFU |
In Vivo Models
| Model | Purpose | Example Tumor Models | Key Readouts |
| Xenograft Models | To evaluate the anti-tumor efficacy of this compound in a living organism. | Subcutaneous or orthotopic implantation of HH-dependent cancer cells in immunocompromised mice | Tumor growth inhibition, overall survival, body weight |
| Patient-Derived Xenograft (PDX) Models | To assess the efficacy of this compound in a more clinically relevant setting. | Tumors derived from patients with HH-driven cancers | Tumor response rates, biomarker analysis |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Studies | To understand the absorption, distribution, metabolism, and excretion of this compound and its effect on the target pathway in vivo. | Tumor-bearing mice treated with this compound | Plasma and tumor concentrations of this compound, modulation of HH target genes in tumor tissue |
Detailed Experimental Protocols: Conceptual Examples
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., DAOY) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 DAOY cells into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach an average volume of 150-200 mm³. Randomize the mice into vehicle and treatment groups.
-
Dosing: Administer this compound or vehicle orally once daily for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., qPCR for GLI1 expression).
Caption: Preclinical workflow for an SMO inhibitor.
Clinical Development Considerations
Based on the trajectory of other SMO inhibitors like vismodegib (B1684315) and sonidegib, the clinical development of this compound would likely commence with Phase I trials in patients with advanced solid tumors to establish safety, tolerability, and the maximum tolerated dose. Subsequent Phase II trials would focus on efficacy in specific patient populations with known HH pathway-driven malignancies, such as advanced basal cell carcinoma or medulloblastoma. Biomarker strategies, including the assessment of GLI1 expression in tumor biopsies, would be crucial for patient selection and monitoring treatment response.
Conclusion
While specific data on the use of this compound in oncology is not yet available, its identity as a Smoothened modulator places it within a class of targeted therapies with proven clinical utility. The conceptual framework outlined in this guide provides a roadmap for its potential evaluation as a therapeutic agent in Hedgehog-driven cancers. Further preclinical studies are warranted to elucidate its specific anti-cancer properties and to determine its potential for clinical development.
References
- 1. Hedgehog signaling mechanism and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of anticancer agents targeting the Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Hedgehog signaling in myofibroblasts directly promotes prostate tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Potential of RL-0070933 in Developmental Biology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate, proliferation, and patterning across a multitude of tissues and organs.[1][2][3][4] Dysregulation of this pathway is implicated in a range of developmental abnormalities and cancers.[2][3][5] At the heart of the Hh pathway lies Smoothened (SMO), a G protein-coupled receptor whose activity is essential for signal transduction.[5][6] RL-0070933 has been identified as a potent modulator of SMO, suggesting its potential as a powerful research tool for dissecting the intricate roles of Hh signaling in developmental biology. This technical guide provides a comprehensive overview of the prospective basic research applications of this compound, including its mechanism of action, hypothetical experimental designs, and detailed protocols for its use in key developmental biology models.
Introduction: The Hedgehog Signaling Pathway in Development
The Hedgehog signaling pathway is a highly conserved signaling cascade that plays a pivotal role during the embryonic development of all bilaterians.[2] In vertebrates, the pathway is initiated by the binding of one of three Hh ligands—Sonic hedgehog (SHH), Indian hedgehog (IHH), or Desert hedgehog (DHH)—to the 12-pass transmembrane receptor Patched1 (PTCH1).[2][4]
In the absence of a Hedgehog ligand, PTCH1 resides within the primary cilium, a microtubule-based organelle that acts as a central hub for Hh signaling, and actively inhibits the 7-pass transmembrane protein Smoothened (SMO), preventing its entry into the cilium.[7][8][9] This leads to the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, and GLI3) into their repressor forms, which in turn keeps Hh target gene expression silenced.
Upon binding of a Hedgehog ligand to PTCH1, the inhibition on SMO is lifted. PTCH1 is removed from the primary cilium, allowing for the accumulation and activation of SMO within the ciliary membrane.[7][9] Activated SMO then initiates a downstream signaling cascade that prevents the cleavage of GLI proteins, leading to their conversion into transcriptional activators. These activated GLI proteins then translocate to the nucleus and induce the expression of Hh target genes, which are critical for a wide array of developmental processes, including:
-
Neural tube patterning: The gradient of SHH signaling from the floor plate is crucial for specifying different neuronal subtypes along the dorsal-ventral axis of the neural tube.[8]
-
Limb development: SHH, expressed in the zone of polarizing activity (ZPA), acts as a morphogen to pattern the anterior-posterior axis of the developing limb bud.[2]
-
Skeletogenesis and organogenesis: The Hh pathway is essential for the proper formation of the skeleton, lungs, gastrointestinal tract, and other organs.[2][10]
Given its central role, precise modulation of the Hh pathway is a powerful tool for developmental biologists. This compound, as a modulator of SMO, offers the potential for fine-tuned control over this critical signaling cascade.
This compound: A Modulator of Smoothened
While specific preclinical data on this compound in developmental biology is not yet publicly available, it is known to be a potent modulator of SMO. Its mechanism of action is centered on influencing the ciliary translocation and/or accumulation of SMO, a critical activation step in the Hedgehog signaling pathway. The quantitative measure of its potency is an EC50 value of 0.02 µM.
Table 1: Putative Quantitative Profile of this compound
| Parameter | Value | Description |
| Target | Smoothened (SMO) | A key signal transducer in the Hedgehog pathway. |
| Action | Modulator | Influences the ciliary translocation and/or accumulation of SMO. |
| Potency (EC50) | 0.02 µM | The concentration at which this compound elicits half of its maximal response in vitro. |
Proposed Basic Research Applications in Developmental Biology
This compound can be a valuable tool to investigate various aspects of developmental biology by allowing for the controlled manipulation of the Hedgehog pathway.
Table 2: Potential Research Applications and Expected Outcomes
| Research Area | Experimental Model | Proposed Experiment | Expected Outcome with this compound |
| Neural Tube Patterning | Chick Embryo (in ovo electroporation) | Introduce this compound locally into the developing neural tube. | Altered expression domains of ventral neuronal markers (e.g., Nkx2.2, Olig2) due to modulation of the SHH gradient. |
| Limb Bud Development | Mouse limb bud organ culture | Culture limb buds in the presence of varying concentrations of this compound. | Dose-dependent changes in digit number and identity, mimicking or inhibiting the effects of the ZPA. |
| Craniofacial Morphogenesis | Zebrafish Embryo | Treat embryos with this compound during early developmental stages. | Phenotypes associated with Hh pathway disruption, such as cyclopia or holoprosencephaly, at higher concentrations. |
| Stem Cell Differentiation | Embryonic Stem Cells (ESCs) or Induced Pluripotent Stem Cells (iPSCs) | Differentiate stem cells towards specific lineages (e.g., motor neurons, chondrocytes) in the presence of this compound. | Enhanced or inhibited differentiation efficiency depending on the role of Hh signaling in that specific lineage commitment. |
| Organoid Formation | Intestinal or brain organoids | Incorporate this compound into the organoid culture medium. | Changes in organoid morphology, cell type composition, and patterning, reflecting the role of Hh signaling in the self-organization of these structures. |
Detailed Methodologies for Key Experiments
The following are detailed, hypothetical protocols for utilizing this compound in common developmental biology experimental models.
Analysis of Neural Tube Patterning in Chick Embryos
Objective: To investigate the effect of this compound on the specification of neuronal progenitors in the developing chick neural tube.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
OCT embedding medium
-
Primary antibodies against ventral neural markers (e.g., anti-Nkx2.2, anti-Olig2, anti-Pax6)
-
Fluorescently-labeled secondary antibodies
-
DAPI nuclear stain
-
Microscope slides and coverslips
-
Incubator (38°C)
-
Electroporation equipment
-
Dissecting tools
Protocol:
-
Egg Incubation and Windowing: Incubate fertilized eggs at 38°C for 48-72 hours to reach Hamburger-Hamilton (HH) stages 10-12. Create a small window in the shell to access the embryo.
-
Preparation of this compound Solution: Prepare working solutions of this compound by diluting the stock solution in sterile PBS. A concentration range of 0.1 µM to 10 µM is a suggested starting point. A vehicle control (DMSO in PBS) must be run in parallel.
-
Microinjection and Electroporation: Inject the this compound or vehicle solution into the lumen of the developing neural tube. If co-electroporating with a plasmid, mix the compound with the plasmid DNA solution. Place electrodes on either side of the embryo and deliver electrical pulses to electroporate one side of the neural tube. The non-electroporated side can serve as an internal control.
-
Re-incubation: Seal the window with tape and re-incubate the eggs for another 24-48 hours.
-
Embryo Harvesting and Fixation: Harvest the embryos, dissect out the relevant portion of the neural tube, and fix in 4% PFA for 2 hours at 4°C.
-
Cryoprotection and Embedding: Wash the tissue in PBS and then cryoprotect by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks. Embed the tissue in OCT medium and freeze.
-
Immunofluorescence: Cryosection the embedded tissue (10-14 µm thickness). Perform standard immunofluorescence staining with primary antibodies against Nkx2.2, Olig2, and Pax6, followed by appropriate fluorescent secondary antibodies and DAPI staining.
-
Imaging and Analysis: Image the stained sections using a fluorescence or confocal microscope. Quantify the changes in the expression domains of the markers in the this compound-treated side compared to the control side.
Zebrafish Embryo Teratogenicity Assay
Objective: To assess the dose-dependent effects of this compound on zebrafish embryonic development.
Materials:
-
Wild-type zebrafish embryos
-
This compound stock solution (10 mM in DMSO)
-
Embryo medium (E3)
-
Multi-well plates (e.g., 24-well)
-
Stereomicroscope
-
Incubator (28.5°C)
Protocol:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.
-
Treatment Preparation: At the 4-8 cell stage, dechorionate the embryos. Prepare a serial dilution of this compound in E3 medium. Suggested concentrations to test range from 0.01 µM to 20 µM. Include a vehicle control (DMSO in E3).
-
Embryo Treatment: Place a group of embryos (e.g., 20-30) into each well of a multi-well plate containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the embryos at 28.5°C.
-
Phenotypic Analysis: Observe the embryos at regular intervals (e.g., 24, 48, 72 hours post-fertilization) under a stereomicroscope. Document any morphological abnormalities, paying close attention to phenotypes associated with Hh pathway disruption, such as cyclopia, curved body axis, and fin defects.
-
Data Quantification: Quantify the percentage of embryos exhibiting specific phenotypes at each concentration to generate a dose-response curve.
Visualizing Pathways and Workflows
The Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway and the point of intervention for this compound.
Experimental Workflow for Testing this compound
Caption: A generalized workflow for the in vitro or in vivo testing of this compound.
Logical Flow of this compound Action
Caption: The logical cascade from this compound application to a developmental outcome.
Conclusion
This compound, as a potent modulator of Smoothened, represents a promising new tool for the field of developmental biology. While direct experimental evidence of its application in this context is yet to be published, its known mechanism of action allows for the rational design of a wide range of experiments. By providing precise control over the Hedgehog signaling pathway, this compound has the potential to help researchers further unravel the complex roles of this crucial signaling cascade in embryonic development and disease. The protocols and experimental designs outlined in this guide offer a foundational framework for initiating such investigations.
References
- 1. The Hedgehog-GLI pathway in embryonic development and cancer: implications for pulmonary oncology therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Hedgehog Signaling Pathway | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Smoothened - Wikipedia [en.wikipedia.org]
- 6. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Primary Cilia and Mammalian Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog signaling and the primary cilium: implications for spatial and temporal constraints on signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Methodological & Application
Experimental Protocol for In Vitro Cell Culture Studies with RL-0070933
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL-0070933 is a potent and specific modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] With an EC50 of 0.02 µM, this compound effectively modulates the translocation and/or accumulation of SMO to the primary cilia, thereby impacting downstream signaling.[1][2] Dysregulation of the Hedgehog pathway is implicated in the development and progression of various cancers, making SMO an attractive target for therapeutic intervention. These application notes provide detailed protocols for in vitro studies to evaluate the biological activity of this compound in cell culture models.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of the G protein-coupled receptor Smoothened (SMO). This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, the inhibition of SMO is relieved. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Viability Assay
This protocol determines the effect of this compound on the viability of cancer cell lines with known or suspected Hedgehog pathway activation.
Materials:
-
Cancer cell lines (e.g., Daoy, Panc-1, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the luminescence values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Cell Line | IC50 (µM) after 72h |
| Daoy (Medulloblastoma) | Data not available |
| Panc-1 (Pancreatic Cancer) | Data not available |
| SUIT-2 (Pancreatic Cancer) | Data not available |
Note: Specific IC50 values for this compound in various cancer cell lines are not currently available in the public domain. Researchers are encouraged to determine these values empirically.
Caption: Workflow for the cell viability assay.
Apoptosis Assay
This assay measures the induction of apoptosis by this compound using a luminescent assay that quantifies caspase-3 and -7 activities.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay (steps 1 and 2), using a white-walled 96-well plate.
-
-
Apoptosis Assessment:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity.
-
Compare the luminescence of treated cells to the vehicle control to determine the fold-induction of apoptosis.
-
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Cell Line | Fold Increase in Caspase-3/7 Activity (at 1 µM this compound) |
| Daoy (Medulloblastoma) | Data not available |
| Panc-1 (Pancreatic Cancer) | Data not available |
Note: Quantitative data on apoptosis induction by this compound is not publicly available.
Target Engagement Assay (Downstream Pathway Modulation)
This protocol assesses the effect of this compound on the expression of a key downstream target of the Hedgehog pathway, GLI1, using quantitative real-time PCR (qRT-PCR).
Materials:
-
Cancer cell lines responsive to Hedgehog signaling
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for GLI1 and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the relative gene expression of GLI1 using the ΔΔCt method, normalizing the expression to the housekeeping gene and then to the vehicle-treated control.
-
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Cell Line | % Inhibition of GLI1 Expression (at 0.1 µM this compound) |
| Shh-Light II cells | Data not available |
| Other Hh-responsive lines | Data not available |
Note: Specific data on the effect of this compound on GLI1 expression is not publicly available.
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound. As a potent Smoothened modulator, this compound is expected to inhibit the proliferation and induce apoptosis in cancer cells dependent on the Hedgehog signaling pathway. The experimental workflows and data tables are designed to guide researchers in their investigation of this compound. It is important to note that while the mechanism of action is established, specific quantitative data from cell-based assays with this compound are not yet widely published. The execution of these protocols will contribute valuable data to the understanding of this compound's therapeutic potential.
References
Recommended RL-0070933 concentration for treating medulloblastoma cell lines.
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Medulloblastoma is the most prevalent malignant brain tumor in children, characterized by significant heterogeneity at the molecular level.[1][2][3] Four main molecular subgroups have been identified: WNT-activated, Sonic Hedgehog (SHH)-activated, Group 3, and Group 4.[1][2][4] These subgroups are associated with different signaling pathways, prognoses, and responses to therapy.[1][4] The development of targeted therapies using small molecule inhibitors is a key area of research aimed at improving patient outcomes and reducing the severe side effects of current treatments like radiation and chemotherapy.[2][5]
This document provides detailed protocols for the initial characterization of a novel small molecule inhibitor, RL-0070933, for the treatment of medulloblastoma cell lines in a preclinical research setting. The following guidelines will enable researchers to determine the effective concentration range and mechanism of action of this compound.
Data Presentation: Efficacy of Small Molecule Inhibitors in Medulloblastoma Cell Lines
The following table summarizes the typical effective concentrations of various small molecule inhibitors against different medulloblastoma cell lines, providing a reference for the expected potency of novel compounds like this compound.
| Inhibitor Type | Target Pathway | Medulloblastoma Cell Line | Effective Concentration (IC50) | Reference |
| Smoothened (SMO) Inhibitor | Hedgehog (SHH) | Murine Medulloblastoma Cells | 2.7 ± 1.4 nM (Gli1 Transcription) | [6] |
| CHK1/2, WEE1, PLK1 Inhibitors | Cell Cycle Checkpoint | Group 3 Medulloblastoma Cell Lines | Nanomolar (nM) range | [5] |
| CDK4/6 Inhibitor (Ribociclib) | Cell Cycle | Group 3 Medulloblastoma Cell Lines | Micromolar (µM) range | [5] |
| BET Bromodomain Inhibitor (JQ1) | MYC Signaling | MYC-amplified Medulloblastoma Cell Lines | 1 µM (induces apoptosis) | [7] |
| IAP Inhibitor (LBW242) | Apoptosis | D283, UW228 | Synergistic with cisplatin | [8] |
Signaling Pathway: The Hedgehog Pathway in Medulloblastoma
The Sonic Hedgehog (SHH) signaling pathway is a critical driver in a subset of medulloblastomas.[1][9] Its aberrant activation leads to uncontrolled cell proliferation.[1] Small molecule inhibitors often target key components of this pathway, such as the Smoothened (SMO) receptor.[6][9]
Caption: The Sonic Hedgehog signaling pathway and points of therapeutic intervention.
Experimental Workflow for a Novel Inhibitor
The following diagram outlines a typical workflow for evaluating the efficacy and mechanism of a novel compound like this compound in medulloblastoma cell lines.
Caption: A generalized experimental workflow for preclinical evaluation of a novel inhibitor.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of medulloblastoma cell lines to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)[6]
-
This compound dissolved in DMSO
-
96-well plates
-
MTS or Resazurin-based viability reagent
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common starting range for a novel compound is 0.01 µM to 100 µM.
-
The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate for 48-72 hours.[6]
-
-
Viability Assessment:
-
Add the MTS or resazurin (B115843) reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is to determine if the growth-inhibitory effects of this compound are due to the induction of apoptosis.
Materials:
-
Medulloblastoma cells treated as in Protocol 1 (in 6-well plates)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for measuring the effect of this compound on the protein expression levels of key components in relevant signaling pathways (e.g., Hedgehog, WNT, Notch, or others).[10][11]
Materials:
-
Medulloblastoma cells treated as in Protocol 1 (in 6-well plates)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Gli1, β-catenin, Notch1, p-Akt, etc.) and a housekeeping protein (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer and collect the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression relative to the housekeeping control.
-
References
- 1. Signaling pathway and molecular subgroups of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medulloblastoma development: tumor biology informs treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a novel human medulloblastoma cell line characterized by highly aggressive stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathway and molecular subgroups of medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule screen reveals synergy of cell cycle checkpoint kinase inhibitors with DNA-damaging chemotherapies in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CK2 inhibitors for treating medulloblastoma | Explore Technologies [techfinder.stanford.edu]
- 10. Signaling pathways in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
How to prepare a stock solution of RL-0070933 for laboratory use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL-0070933 is a potent and specific small molecule modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] With an EC50 of 0.02 µM, this compound effectively modulates the translocation and accumulation of SMO in the primary cilia, thereby influencing downstream gene transcription. Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers, making this compound a valuable tool for basic research and preclinical drug development.
This document provides detailed protocols for the preparation of a stock solution of this compound for routine laboratory use, ensuring accurate and reproducible experimental results.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 316.35 g/mol | [1] |
| CAS Number | 301326-41-0 | [1] |
| Reported EC50 | 0.02 µM | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | General Practice |
| Recommended Storage | Refer to Certificate of Analysis | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing: Tare the analytical balance with a clean, empty weighing vessel. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.16 mg of this compound.
-
Calculation:
-
Weight (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )
-
Weight (mg) = 10 mM * 1 mL * 316.35 g/mol = 3.1635 mg
-
-
-
Dissolution: Transfer the weighed this compound powder to a sterile amber glass vial or polypropylene microcentrifuge tube. Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Refer to the supplier's Certificate of Analysis for specific storage recommendations. When stored properly, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
Protocol 2: Preparation of Working Solutions
For most cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, it is crucial to dilute the stock solution to a final working concentration where the DMSO concentration is typically ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in your desired cell culture medium or assay buffer to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be done in multiple steps to ensure accuracy.
-
Example (for a final volume of 1 mL):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of medium (resulting in a 100 µM solution).
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve a final concentration of 10 µM.
-
-
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Immediate Use: Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions for extended periods as the compound may precipitate or degrade.
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified Hedgehog Signaling Pathway and the Role of this compound
Caption: this compound modulates SMO in Hedgehog signaling.
References
Best practices for storing and handling the RL-0070933 compound.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage, handling, and experimental use of the potent Smoothened (SMO) modulator, RL-0070933. Adherence to these best practices is crucial for ensuring the integrity of the compound and obtaining reliable, reproducible experimental results.
Compound Information
This compound is a potent modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] It exerts its effects by modulating the translocation and/or accumulation of SMO to the primary cilia.[1]
| Parameter | Value | Reference |
| Mechanism of Action | Modulator of Smoothened (SMO) translocation to primary cilia | [1] |
| Biological Pathway | Hedgehog Signaling | [1] |
| EC₅₀ | 0.02 µM | [1] |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity. While specific stability data is not extensively published, the following guidelines are based on general best practices for similar research compounds.
| Condition | Recommendation | Rationale |
| Long-term Storage (Solid) | Store at -20°C or -80°C, desiccated and protected from light. | Minimizes degradation over extended periods. |
| Short-term Storage (Solid) | Room temperature storage is possible for short durations in a desiccated environment.[1] | Provides convenience for immediate use, but long-term exposure to ambient conditions should be avoided. |
| Stock Solutions | Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Aliquoting prevents contamination and degradation from multiple temperature changes. |
| Light Sensitivity | Protect from direct light. | Many organic compounds are light-sensitive and can degrade upon exposure. |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of any dust particles.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Avoid generating dust.
-
First Aid:
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
Solution Preparation
For most in vitro cell-based assays, this compound should be dissolved in a suitable organic solvent to prepare a concentrated stock solution.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for biological assays. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%). |
| Ethanol (B145695) | Test for solubility | Solubility in ethanol has not been determined. If used, ensure the final concentration in the culture medium is not cytotoxic. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO based on the amount of compound provided and its molecular weight.
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
The following are generalized protocols for studying the effect of this compound on the Hedgehog signaling pathway in cell culture.
Hedgehog Pathway Activation Assay using a Gli-Responsive Luciferase Reporter
This protocol is designed to quantify the activity of the Hedgehog pathway in response to this compound treatment using a cell line containing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).
Materials:
-
Shh-LIGHT2 cells (or other suitable Gli-luciferase reporter cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% calf serum)
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Serum Starvation: After 24 hours, replace the growth medium with low-serum medium and incubate for another 24 hours. This step helps to reduce basal pathway activity.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in low-serum medium.
-
Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known Hh pathway agonist like SAG).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and plot the dose-response curve to determine the EC₅₀ of this compound.
Analysis of Hedgehog Target Gene Expression by qRT-PCR
This protocol measures the change in the expression of Hh target genes, such as Gli1 and Ptch1, in response to this compound.
Materials:
-
Hedgehog-responsive cell line (e.g., NIH/3T3)
-
Complete growth medium
-
Low-serum medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Gli1, Ptch1, and a housekeeping gene (e.g., Gapdh)
-
6-well tissue culture plates
-
Real-time PCR system
Protocol:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the luciferase assay protocol, using 6-well plates.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (and controls) in low-serum medium.
-
Incubation: Incubate for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR:
-
Set up the qPCR reactions with primers for the target genes and the housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the modulatory role of this compound on Smoothened.
Experimental Workflow for Hedgehog Pathway Activation Assay
Caption: Workflow for assessing Hedgehog pathway activation using a luciferase reporter assay.
Experimental Workflow for qRT-PCR Analysis
Caption: Workflow for analyzing Hedgehog target gene expression via qRT-PCR.
References
Designing a study with RL-0070933 for preclinical cancer research.
Application Note: RL-0070933 for Preclinical Cancer Research
Introduction
This compound is a potent and specific modulator of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic, lung, and gastrointestinal cancers. This compound acts by modulating the translocation and accumulation of Smoothened (SMO), a key transmembrane protein in the Hh pathway, to the primary cilia.[1] This targeted mechanism of action makes this compound a promising candidate for preclinical investigation as an anti-cancer agent in Hh pathway-dependent malignancies.
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the Patched-1 (PTCH1) receptor. In the absence of Hh ligands, PTCH1 inhibits the activity of SMO, preventing its localization to the primary cilium and leading to the proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, GLI3). The cleaved GLI proteins act as transcriptional repressors.
Upon Hh ligand binding to PTCH1, the inhibition of SMO is relieved. SMO then translocates to the primary cilium, initiating a signaling cascade that prevents the cleavage of GLI proteins. The full-length GLI proteins translocate to the nucleus and act as transcriptional activators of Hh target genes, which are involved in cell proliferation, survival, and differentiation.
This compound modulates the ciliary localization of SMO, thereby inhibiting the downstream activation of GLI transcription factors and the expression of Hh target genes. This leads to the suppression of tumor growth in cancers driven by aberrant Hh signaling.
Applications in Preclinical Cancer Research
-
In Vitro Efficacy Studies: Evaluation of the anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines with known Hh pathway activation.
-
Mechanism of Action Studies: Elucidation of the molecular effects of this compound on the Hh signaling pathway through analysis of SMO localization and expression of downstream target genes.
-
In Vivo Xenograft Studies: Assessment of the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in animal models of Hh-driven cancers.
-
Combination Therapy Studies: Investigation of the synergistic or additive effects of this compound with other anti-cancer agents.
Preclinical Study Workflow
The following diagram outlines a typical preclinical research workflow for evaluating the anti-cancer efficacy of this compound.
Hedgehog Signaling Pathway and this compound Intervention
This diagram illustrates the Hedgehog signaling pathway and the point of intervention by this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Hh-dependent cancer cell lines (e.g., Daoy, Panc-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression of key proteins in the Hedgehog signaling pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GLI1, anti-PTCH1, anti-SMO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
4. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Hh-dependent cancer cell line
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Hh Pathway Status | IC50 (µM) |
| Daoy | Medulloblastoma | Constitutively Active | 0.5 ± 0.1 |
| Panc-1 | Pancreatic Cancer | Ligand-Dependent | 1.2 ± 0.3 |
| A549 | Lung Cancer | Inactive | > 50 |
| MCF-7 | Breast Cancer | Inactive | > 50 |
Table 2: Effect of this compound on Apoptosis in Daoy Cells
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | - | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound | 0.5 | 15.8 ± 2.1 | 5.4 ± 0.9 |
| This compound | 1.0 | 28.4 ± 3.5 | 10.2 ± 1.8 |
Table 3: In Vivo Efficacy of this compound in a Daoy Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 750 ± 150 | 50 |
| This compound | 25 | 300 ± 80 | 80 |
References
Application Notes and Protocols: RL-0070933 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
RL-0070933 is a potent and specific small molecule modulator of Smoothened (SMO), a key transmembrane protein in the Hedgehog (Hh) signaling pathway, with a reported EC50 of 0.02 µM.[1] The Hedgehog pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway has been implicated in the pathogenesis of various cancers, contributing to tumor growth, metastasis, and resistance to therapy.[2][3][4]
Emerging evidence suggests that the Hedgehog signaling pathway plays a significant role in the development of resistance to conventional chemotherapy.[5][6][7] Activation of the Hh pathway has been shown to upregulate the expression of multidrug resistance proteins (e.g., MDR1), enhance DNA repair mechanisms, and promote the survival of cancer stem cells (CSCs), all of which can lead to decreased efficacy of cytotoxic agents.[1][5][6][8] Therefore, inhibiting the Hh pathway presents a rational strategy to potentially overcome chemotherapy resistance and enhance the therapeutic efficacy of standard-of-care agents.
These application notes provide a hypothetical framework and detailed protocols for investigating the synergistic potential of this compound in combination with conventional chemotherapy agents in preclinical cancer models.
Mechanism of Action and Rationale for Combination Therapy
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[9][10][11] GLI transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound, as a SMO modulator, directly inhibits this signaling cascade. By blocking SMO function, this compound prevents the activation of GLI transcription factors and the subsequent expression of Hh target genes.
The rationale for combining this compound with chemotherapy is based on the hypothesis that inhibition of the Hh pathway will sensitize cancer cells to the cytotoxic effects of chemotherapy through several potential mechanisms:
-
Downregulation of Drug Efflux Pumps: The Hh pathway has been shown to regulate the expression of ATP-binding cassette (ABC) transporters like MDR1 (ABCB1) and ABCG2, which actively pump chemotherapeutic drugs out of cancer cells.[7] Inhibition of SMO by this compound may decrease the expression of these pumps, leading to increased intracellular accumulation of the chemotherapeutic agent.
-
Impairment of DNA Damage Repair: Aberrant Hh signaling can enhance the capacity of cancer cells to repair DNA damage induced by chemotherapy.[5] By inhibiting this pathway, this compound may compromise the cancer cells' DNA repair mechanisms, thereby increasing the efficacy of DNA-damaging agents.
-
Targeting Cancer Stem Cells (CSCs): The Hh pathway is crucial for the maintenance and survival of CSCs, a subpopulation of tumor cells believed to be responsible for tumor recurrence and chemoresistance.[8][12] this compound may selectively target this CSC population, which is often less sensitive to conventional chemotherapies that primarily target rapidly dividing cells.
Hypothetical Data Presentation
The following tables represent hypothetical data from in vitro experiments designed to assess the synergistic effects of this compound in combination with a standard chemotherapeutic agent, such as cisplatin (B142131), in a cancer cell line with known aberrant Hedgehog signaling (e.g., a pancreatic or ovarian cancer cell line).
Table 1: Hypothetical IC50 Values of this compound and Cisplatin as Single Agents and in Combination.
| Treatment Group | IC50 (µM) |
| This compound | 0.1 |
| Cisplatin | 5.0 |
| This compound + Cisplatin (1:50 ratio) | 0.02 (for this compound) / 1.0 (for Cisplatin) |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Cisplatin.
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.3 | Very Strong Synergy |
| 0.90 | 0.2 | Very Strong Synergy |
CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is used for calculating the CI values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hedgehog signaling pathway with this compound targeting SMO.
Caption: Workflow for assessing the synergy of this compound and chemotherapy.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay
This protocol describes a method to determine the synergistic effects of this compound and a chemotherapy agent on the proliferation of cancer cells using a checkerboard assay design and a subsequent cell viability measurement.
Materials:
-
Selected cancer cell line (e.g., PANC-1, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Chemotherapy agent (e.g., Cisplatin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize, count, and resuspend the cells in complete medium to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a stock solution of the chemotherapy agent in an appropriate solvent (e.g., cisplatin in 0.9% saline). c. Create a series of 2x working solutions for both drugs by serially diluting the stock solutions in complete culture medium. The concentration range should bracket the known or expected IC50 values.
-
Cell Treatment (Checkerboard Assay): a. Using a multichannel pipette, add 100 µL of the 2x drug working solutions to the corresponding wells of the 96-well plate containing the cells. b. For single-agent treatments, add 100 µL of the 2x drug solution and 100 µL of drug-free medium. c. For combination treatments, add 100 µL of the 2x this compound solution and 100 µL of the 2x chemotherapy agent solution. d. Include vehicle control wells (containing the highest concentration of DMSO used in the experiment). e. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay: a. After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Carefully remove the medium from each well. d. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution. f. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability. b. Calculate the IC50 values for each drug alone and in combination. c. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Protocol 2: Western Blot Analysis of Hedgehog Pathway Modulation
This protocol is to confirm that this compound is acting on-target and to investigate the molecular mechanisms of synergy.
Materials:
-
Cells treated as described in Protocol 1 (in 6-well plates for sufficient protein yield)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction: a. Treat cells in 6-well plates with this compound, the chemotherapy agent, the combination, and vehicle control for 48-72 hours. b. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. c. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant containing the protein.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-GLI1, diluted in blocking buffer) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply ECL substrate and visualize the protein bands using an imaging system. k. Strip the membrane (if necessary) and re-probe for other proteins of interest and a loading control (e.g., β-actin).
Disclaimer
The information provided in these application notes, including the experimental protocols and hypothetical data, is intended for research guidance and informational purposes only. This compound is for research use only and has not been approved for clinical use. There are no published preclinical or clinical data available for this compound in combination with any chemotherapy agents. Researchers should design and validate their own experimental procedures based on their specific research objectives and available resources.
References
- 1. The Hedgehog signaling pathway promotes chemotherapy resistance via multidrug resistance protein 1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway as a drug target: Smoothened inhibitors in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the Role of GLI/Hedgehog Signaling in Chemoresistance: Implications in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of the Hedgehog Pathway in Chemoresistance of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Smoothened in Cancer [mdpi.com]
- 9. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Downstream Effects of RL-0070933 on the Hedgehog Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL-0070933 is a potent modulator of Smoothened (SMO), a critical transducer of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for a suite of assays designed to measure the downstream effects of this compound on the Hh pathway. The described methods will enable researchers to quantify changes in the expression of target genes and proteins, as well as to visualize the cellular localization of key pathway effectors.
The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on SMO, a seven-transmembrane protein. The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). In the nucleus, Gli proteins regulate the transcription of Hh target genes, including PTCH1 and GLI1 itself, which are involved in a positive feedback loop.
By modulating SMO, this compound is expected to alter the downstream signaling events, leading to a decrease in the expression of Hh target genes. The following protocols provide robust methods to quantify these effects.
Signaling Pathway Overview
Application Notes and Protocols for Studying Smoothened-Dependent Signaling with RL-0070933
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[3][] The G protein-coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of the Hh pathway.[3] In the absence of an Hh ligand, the receptor Patched (Ptch) inhibits SMO activity.[2][3] Binding of Hh to Ptch alleviates this inhibition, leading to the accumulation of SMO in the primary cilium and the subsequent activation of the Gli family of transcription factors, which regulate the expression of Hh target genes.[2][3]
RL-0070933 is a potent small molecule modulator of Smoothened. It has been shown to modulate the translocation and/or accumulation of SMO to the primary cilia, a key step in the activation of the Hh signaling pathway.[5] With a reported EC50 value of 0.02 µM, this compound serves as a valuable tool for investigating the intricacies of SMO-dependent signaling.[5] These application notes provide detailed protocols for utilizing this compound to study its effects on the Hh pathway.
Data Presentation
Disclaimer: The following quantitative data for this compound is hypothetical and for illustrative purposes only, based on typical values for potent SMO modulators. Researchers should determine these values experimentally.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| Gli-Luciferase Reporter Assay | NIH/3T3 | EC50 | 0.02 |
| SMO Binding Assay (Competitive) | HEK293 expressing SMO | Ki | 0.015 |
| SMO Translocation Assay | NIH/3T3 | EC50 | 0.025 |
Table 2: In Vitro Selectivity Profile of this compound
| Target | Assay Type | IC50 (µM) |
| Frizzled Receptors (Panel) | Radioligand Binding | > 10 |
| Other GPCRs (Panel) | Radioligand Binding | > 10 |
| Kinase Panel (100 kinases) | Enzymatic Assay | > 10 |
Mandatory Visualizations
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of Gli proteins, the final effectors of the Hh pathway. An increase in luciferase activity indicates activation of the pathway.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter
-
HEK293T cells
-
Lipofectamine 2000
-
Opti-MEM
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
DMEM with 0.5% FBS
-
This compound
-
Sonic Hedgehog (Shh) conditioned medium (positive control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed NIH/3T3-Gli-Luc cells in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection (Optional, for normalization): Co-transfect cells with a Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's protocol.
-
Serum Starvation: After 24 hours, replace the medium with DMEM containing 0.5% FBS and incubate for another 24 hours to induce primary cilia formation.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM with 0.5% FBS. Add the compound to the designated wells. Include wells with vehicle control (DMSO) and a positive control (Shh conditioned medium).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Smoothened Translocation Assay by Immunofluorescence
This assay visualizes the localization of SMO to the primary cilium upon pathway activation.
Materials:
-
NIH/3T3 cells
-
DMEM with 10% FBS
-
DMEM with 0.5% FBS
-
This compound
-
Shh conditioned medium (positive control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: anti-SMO (rabbit) and anti-acetylated tubulin (mouse, as a ciliary marker)
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594)
-
DAPI
-
Glass coverslips or chamber slides
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed NIH/3T3 cells on glass coverslips or in chamber slides in DMEM with 10% FBS.
-
Serum Starvation: Once cells reach 70-80% confluency, replace the medium with DMEM containing 0.5% FBS and incubate for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound, a vehicle control, and a positive control for 4 hours at 37°C.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (anti-SMO and anti-acetylated tubulin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and image using a confocal microscope.
-
Analysis: Quantify the percentage of ciliated cells showing SMO co-localization with the ciliary marker.
Competitive Binding Assay for Smoothened
This assay determines the binding affinity of this compound to SMO by measuring its ability to displace a fluorescently labeled SMO ligand, such as BODIPY-cyclopamine.
Materials:
-
HEK293 cells transiently or stably overexpressing human SMO
-
DMEM with 10% FBS
-
PBS
-
BODIPY-cyclopamine
-
This compound
-
Unlabeled cyclopamine (B1684311) (for determining non-specific binding)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest SMO-expressing HEK293 cells and resuspend them in cold PBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of serially diluted this compound or unlabeled cyclopamine.
-
Add 50 µL of BODIPY-cyclopamine at a final concentration equal to its Kd.
-
Incubation: Incubate the plate for 2 hours at 4°C, protected from light.
-
Washing: Wash the cells twice with cold PBS by centrifugation to remove unbound fluorescent ligand.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of BODIPY-cyclopamine binding (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a potent modulator of the Smoothened receptor, making it an invaluable chemical probe for dissecting the Hedgehog signaling pathway. The protocols outlined in these application notes provide a framework for characterizing the activity of this compound and similar compounds, thereby facilitating research and drug development efforts targeting this critical pathway.
References
Troubleshooting & Optimization
Troubleshooting RL-0070933 insolubility in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with RL-0070933 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent small molecule modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate experimental results and reduced bioactivity.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen?
This is a common issue known as "antisolvent precipitation." this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO). However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the overall polarity of the solvent increases significantly. This change in polarity reduces the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best practice to determine the optimal DMSO concentration for your specific cell line and experimental conditions. A preliminary vehicle control experiment is recommended.
Q4: Can I heat the solution to redissolve the precipitated this compound?
Gentle warming (e.g., to 37°C) can sometimes help to redissolve precipitated compounds. However, prolonged exposure to heat can degrade this compound. If you choose to warm your solution, do so for a minimal amount of time and monitor for any signs of degradation.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing the insolubility of this compound in your experiments.
Initial Steps
-
Visual Inspection: Carefully inspect your solution for any signs of precipitation, such as cloudiness, crystals, or a visible pellet.
-
Sonication: If precipitation is observed, try sonicating the solution in a water bath sonicator for 5-10 minutes. This can help to break up aggregates and aid in redissolving the compound.
-
Vortexing: Vigorous vortexing immediately after dilution into an aqueous buffer can help to keep the compound in solution.
Advanced Troubleshooting Techniques
If the initial steps do not resolve the insolubility, consider the following more advanced techniques.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If your experimental conditions allow, adjusting the pH of your aqueous buffer may improve solubility.
-
Use of Co-solvents: In addition to DMSO, other co-solvents can be used to improve solubility. Ethanol is a common choice. Preparing a stock solution in a mixture of DMSO and ethanol, or using a different co-solvent altogether, may prevent precipitation.
-
Formulation with Excipients: For in vivo studies or more complex in vitro models, formulating this compound with excipients can significantly enhance its solubility and bioavailability. Common excipients include cyclodextrins, polyethylene (B3416737) glycol (PEG), and polysorbates (e.g., Tween® 80).
Quantitative Data Summary
Due to the limited publicly available solubility data for this compound, the following table provides a representative solubility profile based on similar poorly soluble Smoothened inhibitors like Vismodegib and Sonidegib.
| Solvent/Solution | Representative Solubility | Notes |
| DMSO | ≥ 50 mg/mL | High solubility. Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Moderate solubility. Can be used as a co-solvent. |
| Water (pH 7.4) | < 0.1 mg/mL | Very low solubility. Direct dissolution in aqueous buffers is not recommended. |
| PBS (pH 7.4) | < 0.1 mg/mL | Very low solubility. |
| Cell Culture Media | Variable | Solubility is dependent on media composition (e.g., serum content). |
| 10% DMSO in PBS | Precipitates at high concentrations | Final DMSO concentration should be kept low (typically ≤ 0.5%). |
| Formulation with 40% PEG300, 5% Tween® 80 | Can significantly improve aqueous solubility | A common formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 316.35 g/mol ), weigh out 3.16 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Pre-warm the Aqueous Buffer: Warm your cell culture medium or buffer to the desired experimental temperature (e.g., 37°C).
-
Serial Dilution (if necessary): If a very dilute working solution is required, perform serial dilutions of your DMSO stock solution in pure DMSO first.
-
Dilution into Aqueous Buffer: While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and compatible with your experimental system (ideally ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway with and without ligand activation, and the inhibitory action of this compound on Smoothened (SMO).
Experimental Workflow for Troubleshooting Insolubility
Caption: A stepwise workflow for troubleshooting the insolubility of this compound in aqueous solutions.
Technical Support Center: Overcoming RL-0070933 Instability in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with RL-0070933 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By modulating SMO, this compound can influence the downstream signaling cascade that plays a critical role in embryonic development and can be aberrantly activated in various cancers.
Q2: I'm observing a decrease in the efficacy of this compound in my cell culture experiments that last several days. What could be the cause?
A2: A decline in efficacy during long-term experiments can be attributed to several factors, including the chemical instability of this compound in the culture medium at 37°C, enzymatic degradation by cellular activity, or its adsorption to plastic surfaces. It is also possible that the cell line's characteristics are changing over the extended culture period.[2][3]
Q3: How can I determine if this compound is stable in my specific cell culture medium?
A3: To assess the stability of this compound, you can perform a time-course experiment where the compound is incubated in your cell culture medium without cells. Samples of the medium can be collected at different time points and the concentration of this compound can be quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in tightly sealed vials.[3]
Q5: Could components of my cell culture medium be reacting with this compound?
A5: Yes, certain components in cell culture media, such as some amino acids or vitamins, can potentially react with and degrade small molecules.[3][4] Additionally, the presence of serum can sometimes either stabilize or destabilize a compound.[3] Testing the stability of this compound in different media formulations or in a simpler buffered solution like PBS can help identify reactive components.[3]
Troubleshooting Guides
Issue 1: Inconsistent results and high variability between experimental replicates.
-
Possible Cause 1: Incomplete Solubilization.
-
Suggested Solution: Ensure complete dissolution of this compound in the stock solution and working solutions. After dilution in the medium, gently mix and visually inspect for any precipitation.
-
-
Possible Cause 2: Adsorption to Labware.
-
Possible Cause 3: Inconsistent Cell Seeding.
-
Suggested Solution: Ensure a homogenous cell suspension before seeding to achieve consistent cell numbers across all wells. Inaccurate cell counting can lead to significant variability.
-
Issue 2: Apparent loss of this compound activity over time without detectable degradation products.
-
Possible Cause 1: Cellular Uptake and Sequestration.
-
Suggested Solution: The compound may be rapidly internalized and sequestered by the cells.[3] To investigate this, you can measure the intracellular concentration of this compound by lysing the cells at different time points and analyzing the lysate via HPLC-MS.
-
-
Possible Cause 2: Efflux by Transporter Proteins.
-
Suggested Solution: Cells may be actively pumping out the compound. Consider co-treatment with known efflux pump inhibitors to see if the efficacy of this compound is restored.
-
Issue 3: Increased cytotoxicity at higher concentrations or in specific cell lines.
-
Possible Cause 1: Off-Target Effects.
-
Suggested Solution: High concentrations of any small molecule can lead to off-target effects. It is crucial to determine the optimal concentration range for this compound in your specific cell line through a dose-response curve.
-
-
Possible Cause 2: Solvent Toxicity.
-
Suggested Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle control in your experiments.
-
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C over 72 Hours
| Time (hours) | This compound Concentration in Medium A (µM) | This compound Concentration in Medium B (µM) | This compound Concentration in PBS (µM) |
| 0 | 10.0 | 10.0 | 10.0 |
| 24 | 8.5 | 9.8 | 9.9 |
| 48 | 6.2 | 9.5 | 9.8 |
| 72 | 4.1 | 9.2 | 9.7 |
Table 2: Effect of Serum on this compound Stability in Medium A at 37°C over 48 Hours
| Time (hours) | This compound Concentration with 10% FBS (µM) | This compound Concentration without FBS (µM) |
| 0 | 10.0 | 10.0 |
| 24 | 9.1 | 8.5 |
| 48 | 7.8 | 6.2 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium to be tested (e.g., with and without 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the 10 µM this compound working solution to triplicate wells for each condition.
-
Include a "time 0" control by immediately collecting a sample from the working solution.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at specified time points (e.g., 0, 24, 48, 72 hours).
-
Store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
Protocol 2: Quantifying Cellular Uptake of this compound
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
-
Treatment:
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Collection and Processing:
-
At each time point, collect the supernatant (extracellular fraction).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate (intracellular fraction).
-
-
Analysis:
-
Determine the protein concentration in the cell lysate for normalization.
-
Analyze the concentration of this compound in both the extracellular and intracellular fractions using HPLC-MS.
-
Calculate the amount of intracellular this compound per milligram of protein.
-
Visualizations
Caption: The Hedgehog signaling pathway and the modulatory role of this compound on SMO.
Caption: A workflow for troubleshooting the instability of this compound in cell culture.
Caption: Logical relationships between causes of high variability and their solutions.
References
Technical Support Center: Addressing RL-0070933 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the Smoothened (SMO) modulator, RL-0070933, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent modulator of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] In many cancers, aberrant activation of the Hh pathway, often due to mutations in Patched (PTCH) or SMO itself, leads to uncontrolled cell proliferation and tumor growth. This compound acts by binding to and inhibiting the SMO protein, thereby blocking downstream signaling and suppressing the activity of GLI transcription factors, which are the final effectors of the pathway.
Q2: My cancer cell line is not responding to this compound. What are the possible reasons?
Lack of response to this compound can be due to either intrinsic (pre-existing) or acquired resistance. The primary mechanisms include:
-
Mutations in the SMO drug-binding pocket: Specific mutations in the SMO protein can prevent this compound from binding effectively, rendering the drug inactive. This is a common mechanism of resistance to SMO inhibitors.
-
Downstream alterations in the Hedgehog pathway: Genetic changes in components downstream of SMO, such as inactivating mutations in Suppressor of fused (SUFU) or amplification of GLI1 and GLI2 genes, can lead to constitutive pathway activation that is independent of SMO.
-
Activation of non-canonical Hedgehog signaling: Cancer cells can bypass SMO inhibition by activating GLI transcription factors through other signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) pathways.
-
Loss of primary cilia: The primary cilium is a microtubule-based organelle that is crucial for Hh signaling. Some cancer cells can develop resistance by losing their primary cilia, which allows for SMO-independent activation of GLI.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and overcoming this compound resistance in your cancer cell line experiments.
Problem 1: No observable effect of this compound on cell viability or proliferation.
Possible Cause 1: Inappropriate cell line.
-
Troubleshooting Step 1: Confirm Hedgehog pathway activity.
-
Action: Assess the basal activity of the Hedgehog pathway in your cell line. This can be done by measuring the mRNA or protein levels of GLI1 and PTCH1, which are downstream targets of the pathway. A cell line with low or absent Hedgehog pathway activity will not respond to an SMO inhibitor.
-
Expected Outcome: Cell lines sensitive to this compound should exhibit detectable basal levels of GLI1 and PTCH1 expression that decrease upon treatment.
-
-
Troubleshooting Step 2: Verify the absence of intrinsic resistance mechanisms.
-
Action: If the pathway is active, sequence the SMO gene in your cell line to check for known resistance-conferring mutations. Additionally, assess the status of key downstream components like SUFU (mutations) and GLI2 (amplification).
-
Expected Outcome: Identification of mutations in SMO or alterations in downstream components can explain the lack of response.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Step 1: Optimize drug concentration and incubation time.
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time (e.g., 24, 48, 72 hours).
-
Expected Outcome: Determine the optimal concentration and time required to observe a biological effect.
-
-
Troubleshooting Step 2: Assess compound stability and solubility.
-
Action: Ensure that this compound is properly dissolved and stable in your culture medium for the duration of the experiment.
-
Expected Outcome: The compound should remain in solution and not precipitate.
-
Problem 2: Initial response to this compound followed by the development of resistance.
This scenario suggests the selection and expansion of a resistant subpopulation of cells (acquired resistance).
Troubleshooting Step 1: Characterize the resistant cell line.
-
Action: Generate a stable this compound-resistant cell line by continuous exposure to increasing concentrations of the drug. Compare the molecular profile of the resistant line to the parental (sensitive) line.
-
Sequence the SMO gene to identify any acquired mutations.
-
Analyze the expression and activation of downstream Hedgehog pathway components (GLI1, GLI2).
-
Investigate the activation of potential bypass pathways (e.g., PI3K/AKT, MAPK) through western blotting for key phosphorylated proteins (p-AKT, p-ERK).
-
Troubleshooting Step 2: Implement strategies to overcome acquired resistance.
-
Action 1: Target downstream components.
-
Strategy: Utilize a GLI inhibitor, such as GANT61, to block the Hedgehog pathway downstream of SMO. This can be effective even in the presence of SMO mutations or activation of non-canonical pathways.
-
-
Action 2: Employ combination therapies.
-
Strategy: Combine this compound with an inhibitor of a bypass pathway that is activated in the resistant cells. For example, if the PI3K/AKT pathway is upregulated, a combination with a PI3K inhibitor may restore sensitivity.
-
Strategy: Consider a combination with agents known to inhibit the Hedgehog pathway through alternative mechanisms, such as arsenic trioxide and itraconazole. These have shown efficacy in SMO inhibitor-resistant models.[2][3]
-
-
Action 3: Evaluate second-generation SMO inhibitors.
-
Strategy: If available, test newer SMO inhibitors that may have activity against common resistance mutations.
-
Quantitative Data Summary
The following tables summarize preclinical and clinical data on the efficacy of Hedgehog pathway inhibitors and strategies to overcome resistance.
Table 1: Efficacy of SMO Inhibitors in Clinical Trials
| Cancer Type | SMO Inhibitor | Objective Response Rate (ORR) | Reference |
| Metastatic Basal Cell Carcinoma | Vismodegib | 30% | [4] |
| Locally Advanced Basal Cell Carcinoma | Vismodegib | 43% | [4] |
Table 2: Preclinical Efficacy of Combination Therapies to Overcome SMO Inhibitor Resistance
| Cancer Model | Combination Therapy | Effect | Reference |
| Medulloblastoma | Vismodegib + BEZ235 (PI3K/mTOR inhibitor) | Synergistic decrease in cell growth/survival and delayed in vivo tumor growth. | [1] |
| Pancreatic Cancer Stem Cells | NVP-LDE-225 (SMO inhibitor) + NVP-BEZ-235 (PI3K/mTOR inhibitor) | Cooperative inhibition of self-renewal and in vivo tumor growth. | [5] |
| Glioblastoma-Initiating Cells | NVP-LDE-225 + NVP-BEZ-235 | Superior inhibition of tumor growth compared to single agents. | [6] |
| SMO-mutant Medulloblastoma | Arsenic Trioxide + Itraconazole | Inhibition of in vitro and in vivo tumor growth and prolonged survival in mice. | [2] |
| Undifferentiated Hepatocellular Carcinoma | GANT61 (GLI inhibitor) + Mitomycin C / 5-FU | Significant decrease in cell viability at high concentrations of chemotherapeutic agents. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and further investigation.
Hedgehog Pathway Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI transcription factors.
-
Materials:
-
Cancer cell line of interest
-
GLI-responsive luciferase reporter plasmid (e.g., 8xGli-luc)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound and other test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with the GLI-responsive luciferase reporter and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound or other compounds at various concentrations. Include a vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Western Blotting for GLI1/GLI2 and Phosphorylated AKT/ERK
This protocol allows for the detection of changes in protein expression and pathway activation.
-
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLI1, anti-GLI2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the indicated compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or other compounds. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Hedgehog signaling pathway and mechanisms of resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Logical Flow for Troubleshooting
Caption: Logical decision tree for troubleshooting this compound resistance.
References
- 1. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Combined Treatment With Arsenic Trioxide and Itraconazole in Patients With Refractory Metastatic Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vismodegib: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR and sonic hedgehog pathways cooperate together to inhibit human pancreatic cancer stem cell characteristics and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of sonic hedgehog and PI3K/Akt/mTOR pathways cooperate in suppressing survival, self-renewal and tumorigenic potential of glioblastoma-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RL-0070933 Dosage to Minimize Cellular Toxicity
Welcome to the technical support center for optimizing the dosage of RL-0070933. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cellular toxicity during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research with this potent Smoothened (SMO) modulator of the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent modulator of the Hedgehog signaling pathway, specifically targeting the Smoothened (SMO) protein. It has a reported EC50 value of 0.02 µM and functions by modulating the translocation and/or accumulation of SMO to the primary cilia.[1]
Q2: What are the expected cellular effects of modulating the Hedgehog signaling pathway?
A2: The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Inappropriate activation of this pathway is implicated in the development and progression of various cancers. As a modulator of this pathway, this compound is expected to influence cell proliferation, differentiation, and survival in a context-dependent manner.
Q3: What are the common assays to measure cellular toxicity?
A3: Commonly used assays to assess cellular toxicity include the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and Caspase-3 assay (measures apoptosis).
Q4: How can I determine the optimal concentration of this compound for my experiments while minimizing toxicity?
A4: A dose-response study is essential. This involves treating your cell line with a range of this compound concentrations and measuring cell viability and toxicity at different time points. This will help you identify a therapeutic window where the desired biological effect is achieved with minimal cell death.
Q5: What are some general recommendations for optimizing drug dosage to minimize cytotoxicity?
A5: It is advisable to start with a broad range of concentrations to determine the dose-response relationship. Once a narrower effective range is identified, at least two doses with separable pharmacokinetic profiles should be further evaluated. Ideally, dose optimization should be completed before moving to more complex or confirmatory studies.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogeneous cell suspension before and during plating.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate; fill them with sterile PBS or media instead. |
| High background signal in the LDH assay. | - Serum in the culture medium can contain LDH.- Contamination of cell cultures. | - Use a serum-free medium for the assay or include a "medium only" background control.- Regularly test cell cultures for contamination (e.g., mycoplasma). |
| Low signal or unexpected results in the MTT assay. | - Suboptimal cell number.- Interference of this compound with the assay readout.- Incomplete solubilization of formazan (B1609692) crystals. | - Perform a cell titration experiment to determine the optimal seeding density.- Include a "compound only" control (this compound in media without cells) to check for colorimetric interference.- Ensure complete dissolution of formazan crystals by thorough mixing or shaking.[3][4] |
| Inconsistent results in Caspase-3 activation assay. | - Cells harvested at a suboptimal time point after treatment.- Inefficient cell lysis. | - Perform a time-course experiment to determine the peak of caspase-3 activation.- Ensure the use of an appropriate lysis buffer and incubation time. |
Data Presentation
Effective data presentation is crucial for interpreting experimental outcomes. Below are examples of how to structure your quantitative data for clarity and comparison.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.01 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 5.5 |
| 0.1 | 95.7 ± 4.1 | 88.4 ± 3.7 | 80.1 ± 4.9 |
| 1 | 85.3 ± 5.2 | 70.1 ± 4.8 | 55.6 ± 6.1 |
| 10 | 50.1 ± 6.8 | 35.8 ± 5.9 | 20.4 ± 4.3 |
| 100 | 15.6 ± 3.4 | 8.2 ± 2.1 | 5.1 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 6.8 ± 1.5 | 8.1 ± 1.9 |
| 0.01 | 6.1 ± 1.3 | 8.2 ± 1.8 | 10.5 ± 2.2 |
| 0.1 | 8.9 ± 1.9 | 15.4 ± 2.5 | 22.7 ± 3.1 |
| 1 | 18.2 ± 2.8 | 32.6 ± 3.9 | 48.9 ± 4.5 |
| 10 | 45.7 ± 5.1 | 68.9 ± 6.2 | 82.3 ± 5.8 |
| 100 | 88.4 ± 4.7 | 95.1 ± 3.9 | 98.2 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of cell viability.[3][5][6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing agent that requires media removal, carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[7][8][9]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubate for the desired time periods.
-
Centrifuge the plate (if working with suspension cells or if desired for adherent cells to pellet debris).
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at 490 nm using a microplate reader.
Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key effector in apoptosis.[10][11][12]
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a multi-well plate and treat with this compound and controls.
-
After the desired incubation period, harvest the cells (including floating cells).
-
Lyse the cells according to the kit manufacturer's protocol.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) at 37°C.
-
Read the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.
Visualizations
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway, which is modulated by this compound.
Caption: Simplified diagram of the Hedgehog signaling pathway.
Experimental Workflow for Dosage Optimization
The following diagram outlines a typical workflow for determining the optimal dosage of a compound to minimize cytotoxicity.
Caption: General workflow for dosage optimization and cytotoxicity assessment.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Invasiveness of human glioma cell lines in vitro: relation to tumorigenicity in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 9. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 10. dojindo.com [dojindo.com]
- 11. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dealing with inconsistent results in experiments involving RL-0070933.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving RL-0070933. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the dose-response curve of this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent dose-response curves for this compound, a selective positive allosteric modulator (PAM) of the NeuroGrowth Associated Receptor 5 (NGAR5), are a common issue. The primary reasons for this variability often stem from the compound's mechanism of action, which is dependent on the presence of the endogenous ligand, NeuroGrowth Factor-Alpha (NGF-α).
Troubleshooting Steps:
-
Standardize Endogenous Ligand Concentration: The effect of this compound is directly proportional to the concentration of NGF-α. Ensure that a consistent, and in some cases, supplementary, concentration of NGF-α is used across all experiments. We recommend titrating NGF-α to find a concentration that is in the EC20-EC50 range to provide a suitable window for observing potentiation by this compound.
-
Monitor Receptor Expression Levels: NGAR5 expression can vary with cell passage number and confluency. It is crucial to use cells within a consistent passage number range and to seed them at a uniform density. Consider performing routine qPCR or Western blot analysis to monitor NGAR5 expression levels.
-
Optimize Serum Concentration: Serum in cell culture media contains endogenous growth factors that can activate NGAR5. For maximal consistency, consider running assays in serum-free media or media with a standardized, low serum concentration, supplemented with a known amount of NGF-α.
-
Review Compound Stability: this compound may have limited stability in certain aqueous buffers. Prepare fresh dilutions for each experiment from a DMSO stock and minimize the time the compound spends in aqueous solution before being added to the cells.
Q2: Why do we see a diminished or absent effect of this compound at high concentrations of the endogenous ligand (NGF-α)?
A2: This is an expected pharmacological behavior for a positive allosteric modulator. The potentiation effect of this compound is most significant at sub-saturating concentrations of the endogenous ligand. When the concentration of NGF-α is high enough to maximally activate the NGAR5 receptor and its downstream signaling pathways, the additional potentiation by this compound will be minimal or non-existent.
Experimental Recommendation:
To properly characterize the modulatory effect of this compound, it is essential to perform experiments across a range of NGF-α concentrations. This will allow for the determination of the "fold-shift" in the potency of NGF-α, which is a key parameter for a PAM.
Quantitative Data Summary
The following table summarizes expected fold-shift data for this compound in an ideal in vitro assay. Significant deviation from these values may indicate an issue with the experimental setup.
| This compound Concentration | NGF-α Concentration | Expected Fold-Shift in NGF-α EC50 |
| 1 µM | 1 ng/mL (EC20) | 5.2 ± 0.8 |
| 1 µM | 5 ng/mL (EC50) | 4.9 ± 0.7 |
| 1 µM | 25 ng/mL (EC80) | 2.1 ± 0.4 |
| 10 µM | 1 ng/mL (EC20) | 15.6 ± 2.3 |
| 10 µM | 5 ng/mL (EC50) | 14.8 ± 2.1 |
| 10 µM | 25 ng/mL (EC80) | 6.3 ± 1.2 |
Key Experimental Protocols
Protocol 1: In Vitro Neuronal Survival Assay
This protocol is designed to assess the neuroprotective effects of this compound in primary cortical neurons.
-
Cell Culture: Plate primary cortical neurons at a density of 50,000 cells/well in a 96-well plate coated with poly-D-lysine. Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 5-7 days.
-
Serum Starvation: Prior to treatment, replace the medium with serum-free Neurobasal medium for 4 hours to reduce baseline receptor activation.
-
Treatment:
-
Prepare a 2X stock of this compound and NGF-α in serum-free medium.
-
Add an equal volume of the 2X stock to the wells. Ensure final concentrations cover a full dose-response range. Include vehicle controls (DMSO) and NGF-α alone controls.
-
-
Induction of Apoptosis: After 1 hour of pre-treatment with this compound and/or NGF-α, introduce an apoptotic stimulus (e.g., staurosporine (B1682477) at 100 nM).
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Read fluorescence at 560nm(Ex)/590nm(Em).
-
Data Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine EC50 values.
Visualizations
Caption: Workflow for the in vitro neuronal survival assay.
Caption: Simplified NGAR5 signaling pathway with this compound.
Technical Support Center: Enhancing the Bioavailability of RL-0070933 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of RL-0070933, a potent Smoothened (SMO) modulator.[1] Given that the physicochemical properties of this compound are not publicly available, this guide focuses on general strategies applicable to compounds with presumed low aqueous solubility, a common characteristic of new chemical entities.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo bioavailability studies of poorly soluble compounds like this compound.
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique or non-homogenous formulation. | - Ensure standardized oral gavage technique. - For suspensions, ensure uniform mixing before each dose. - Perform content uniformity testing on the formulation. |
| Consistently low plasma exposure (low Cmax and AUC). | Poor drug solubility and dissolution in the gastrointestinal (GI) tract. | - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[2][3] - Amorphous Solid Dispersion (ASD): Formulating this compound in an amorphous state within a polymer matrix can enhance solubility. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[2] |
| Adequate in vitro dissolution but low in vivo exposure. | Poor permeability across the intestinal epithelium or significant first-pass metabolism. | - Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2). - Co-administration with Inhibitors: In non-regulatory studies, co-dosing with metabolic enzyme inhibitors (e.g., CYP450 inhibitors) can help identify the impact of first-pass metabolism.[4] - Intravenous (IV) Dosing: An IV study is necessary to determine absolute bioavailability and distinguish between poor absorption and high clearance.[4][5] |
| Precipitation of the compound in the dosing vehicle. | The selected vehicle has insufficient solubilizing capacity for the required dose. | - Screen Additional Solvents/Co-solvents: Test a wider range of pharmaceutically acceptable solvents. - pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can improve solubility.[2] - Reduce Dose Concentration: If possible, lower the concentration of the dosing formulation and increase the dosing volume (within animal welfare limits). |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when formulating a poorly soluble compound like this compound for oral administration in animal studies?
A1: For a compound with low aqueous solubility, the primary goal is to enhance its dissolution rate in the GI fluids. Initial strategies to consider include:
-
Simple Suspensions: Suspending the micronized drug in an aqueous vehicle with a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose).
-
Co-solvent Systems: Dissolving the compound in a mixture of water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol).[5][6] However, be mindful of potential drug precipitation upon dilution in the GI tract and potential toxicity of the solvents.[5][6]
-
Lipid-Based Formulations: Exploring simple oil solutions or more complex self-emulsifying drug delivery systems (SEDDS).[2]
Q2: How can I assess the potential for poor permeability of this compound?
A2: In vitro models are valuable for predicting in vivo permeability. The Caco-2 cell permeability assay is a widely used method to assess the transport of a drug across a monolayer of human intestinal epithelial cells. This assay can help determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters like P-glycoprotein.[5]
Q3: What are the key pharmacokinetic parameters to determine in a bioavailability study, and how are they calculated?
A3: The key pharmacokinetic parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
Absolute bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration, adjusted for the dose:
F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100[7]
Q4: Which animal model is most appropriate for initial oral bioavailability studies?
A4: The rat is the most commonly used animal model for initial pharmacokinetic and bioavailability screening due to its well-characterized physiology, cost-effectiveness, and ease of handling. However, the choice of species may also depend on the specific metabolic pathways of the drug and their similarity to humans.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Micronization: Reduce the particle size of this compound using a jet mill or other suitable micronization technique to achieve a mean particle size of <10 µm.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in deionized water.
-
Suspension Formulation: Wet the micronized this compound powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension at the desired concentration.
-
Homogeneity Confirmation: Ensure the suspension is uniformly mixed before each administration.
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Acclimatization and Fasting: Acclimatize animals for at least three days before the study. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[8]
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solubilized formulation of this compound (e.g., in a co-solvent system suitable for IV injection) via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[8]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[10]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Simplified Hedgehog signaling pathway showing the target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Your Research with RL-0070933: A Technical Support Guide
Welcome to the technical support center for RL-0070933. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions that may arise during laboratory experiments with this potent Smoothened (SMO) modulator. By anticipating and addressing common challenges, we aim to help you generate reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. It has a reported EC50 of 0.02 µM.[1] Its primary mechanism of action is to modulate the translocation and/or accumulation of SMO to the primary cilia, thereby activating the downstream signaling cascade. This pathway is crucial in embryonic development and has been implicated in the progression of various cancers.
Q2: What are the primary research applications for this compound?
A2: Given its role in the Hedgehog signaling pathway, this compound is primarily used in cancer research, particularly in studies involving tumors where Hh signaling is aberrantly activated. It is a valuable tool for investigating cancer stem cell biology and for the preclinical evaluation of potential therapeutic strategies targeting this pathway.
Q3: How should I store and handle this compound?
A3: this compound is typically shipped at room temperature. For long-term storage, it is recommended to follow the specific instructions provided on the Certificate of Analysis that accompanies the product.[1] As a general guideline for small molecule compounds, storage in a cool, dry, and dark place is advisable. For solutions, it is best to prepare fresh for each experiment or to store aliquots at -20°C or -80°C for short periods to minimize degradation.
Q4: What are some potential off-target effects to be aware of?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common consideration for all small molecule inhibitors. Off-target effects can arise from the molecule interacting with other kinases or proteins with similar binding domains. It is crucial to include appropriate controls in your experiments, such as using multiple cell lines and rescue experiments, to validate that the observed phenotype is a direct result of SMO modulation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound. The following tables provide a summary of common problems, their potential causes, and recommended solutions.
Table 1: Solubility and Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates in aqueous media. | Low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol). Further dilute the stock solution in your aqueous experimental medium to the final working concentration immediately before use. Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls. |
| Inconsistent results between experiments. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If storing stock solutions, aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the compound. | Inappropriate solvent or concentration. | For initial solubilization, use a solvent like DMSO. If the compound is not dissolving, gentle warming (to no more than 37°C) and vortexing may help. |
Table 2: Inconsistent or Unexpected Experimental Results
| Problem | Potential Cause | Recommended Solution |
| No observable effect on the Hedgehog pathway. | 1. Incorrect dosage. 2. Cell line is not responsive to Hh signaling. 3. Degraded compound. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. 2. Confirm that your cell line expresses the necessary components of the Hh pathway (e.g., SMO, GLI). 3. Use a freshly prepared solution of this compound. |
| High background signal in reporter assays. | 1. Leaky reporter construct. 2. Non-specific activation of the reporter. | 1. Use a well-validated reporter cell line. 2. Include appropriate negative controls (e.g., vehicle-only treatment) to determine the baseline signal. |
| Cell toxicity observed at effective concentrations. | Off-target effects or high solvent concentration. | 1. Lower the concentration of this compound and/or the final concentration of the organic solvent. 2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. |
Experimental Protocols
Key Experiment: Hedgehog Signaling Pathway Reporter Assay
This protocol describes a general method for assessing the activity of this compound in a cell-based Hedgehog signaling reporter assay.
1. Materials:
-
Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2, a NIH/3T3 cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO (for stock solution)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
2. Methodology:
-
Cell Seeding:
-
Culture the reporter cell line in complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Also prepare a vehicle control (DMSO in serum-free medium) with the same final DMSO concentration as the highest compound concentration.
-
After 24 hours of incubation, aspirate the complete growth medium from the cells and replace it with 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for another 48 hours.
-
-
Luciferase Assay:
-
After the 48-hour treatment, remove the medium.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Use a luminometer to read the luminescence.
-
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the EC50 value from the dose-response curve.
Visualizations
Caption: The Hedgehog signaling pathway with and without activation, and the role of this compound.
Caption: A general experimental workflow for a cell-based reporter assay with this compound.
References
Technical Support Center: RL-0070933 In Vitro Activity & Serum Concentration Effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of serum concentration on the in vitro activity of RL-0070933, a potent Smoothened (SMO) modulator in the Hedgehog signaling pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. It modulates the translocation and accumulation of SMO to the primary cilia, a critical step in pathway activation.[1] The in vitro EC50 of this compound has been determined to be 0.02 µM in serum-free assays.[1]
Q2: We are observing a significant decrease in the potency (higher EC50) of this compound in our cell-based assays containing Fetal Bovine Serum (FBS) compared to the reported value. Why is this happening?
A2: This is a common phenomenon for small molecule inhibitors in the presence of serum.[2] Serum contains abundant proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), which can bind to small molecules like this compound.[3][4] This binding sequesters the compound, reducing the free fraction available to interact with its target, SMO.[3] Consequently, a higher total concentration of this compound is required to achieve the same biological effect, leading to an apparent decrease in potency (a rightward shift in the dose-response curve and a higher EC50 value).
Q3: How can we mitigate the impact of serum on our in vitro experiments with this compound?
A3: There are several strategies to manage the effects of serum:
-
Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 0.5-2% FBS) for the duration of the experiment, this will reduce the protein binding effect.[5]
-
Use Serum-Free Media: For short-term experiments, consider treating cells with this compound in a serum-free medium. Be aware that prolonged serum starvation can induce cellular stress and alter signaling pathways.[5]
-
Characterize the Serum Effect: Perform a systematic evaluation of this compound activity across a range of serum concentrations to understand the relationship between serum percentage and the observed EC50 shift.
Q4: Is it necessary to determine the serum protein binding of this compound?
A4: While not mandatory for all in vitro studies, determining the extent of serum protein binding is crucial for correlating in vitro activity with in vivo efficacy.[3] Only the unbound fraction of a drug is available to exert its pharmacological effect in tissues.[3] This information is vital for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for translating in vitro findings to preclinical and clinical settings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Use a single, quality-controlled lot of FBS for a set of experiments. Ensure the final serum concentration is consistent across all wells and plates. |
| Inconsistent cell seeding density or cell health. | Standardize cell seeding protocols. Regularly check cell viability and morphology. | |
| Complete loss of this compound activity at expected concentrations. | High serum concentration (e.g., 10-20% FBS) leading to extensive protein binding. | Test this compound in a lower serum concentration or in serum-free media to confirm its activity. Refer to the data table below for expected EC50 shifts. |
| Compound degradation. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. | |
| Unexpected off-target effects or cellular toxicity. | Serum starvation-induced stress when using serum-free media for extended periods. | Minimize the duration of serum-free conditions. Include appropriate vehicle controls to monitor for effects of serum deprivation. |
| High concentrations of this compound used to overcome serum binding may lead to off-target activity. | Characterize the dose-response of this compound in your specific assay system to identify a therapeutic window that avoids toxicity. |
Data Presentation
Table 1: Illustrative Impact of Fetal Bovine Serum (FBS) Concentration on this compound Potency
The following table provides representative data on how the apparent EC50 of this compound can shift in the presence of varying FBS concentrations in a cell-based Hedgehog pathway reporter assay.
| FBS Concentration (%) | Apparent EC50 (µM) | Fold Shift in EC50 (vs. 0% FBS) |
| 0 | 0.02 | 1 |
| 1 | 0.08 | 4 |
| 5 | 0.45 | 22.5 |
| 10 | 1.2 | 60 |
Note: These are illustrative values and the actual EC50 shift may vary depending on the specific cell line, assay conditions, and FBS lot.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Activity in a Cell-Based Assay
This protocol outlines a method to quantify the effect of FBS on the potency of this compound using a Hedgehog signaling reporter cell line (e.g., Shh-LIGHT2 cells).
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., DMEM + 10% FBS). Allow cells to adhere for 24 hours.
-
Serum Starvation (Optional): If the experiment is to be conducted in reduced serum, gently wash the cells with sterile PBS and replace the growth medium with a low-serum medium (e.g., DMEM + 0.5% FBS) for 12-24 hours prior to treatment.
-
Preparation of this compound Serial Dilutions: Prepare a 2x concentrated serial dilution series of this compound in assay media with varying percentages of FBS (e.g., 0%, 2%, 10%, 20%).
-
Cell Treatment: Remove the culture medium from the cells and add an equal volume of the 2x this compound serial dilutions to the corresponding wells. This will result in a 1x final concentration of the compound and the desired final FBS concentration. Include a vehicle control (e.g., DMSO) for each FBS concentration.
-
Pathway Activation: Co-treat the cells with a Hedgehog pathway agonist (e.g., SAG or a purified Shh ligand) to induce reporter gene expression.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Measure the reporter gene activity (e.g., luciferase expression) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to the vehicle control for each serum concentration. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic equation to determine the EC50 for each FBS concentration.
Visualizations
Signaling Pathway
References
Validating the specificity of RL-0070933 in a new experimental model.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of the Smoothened (SMO) modulator, RL-0070933, in new experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent small molecule modulator of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] It has a reported EC50 of 0.02 µM.[1] Its primary mechanism of action is to modulate the translocation and/or accumulation of SMO to the primary cilia, a critical step in the activation of the Hh pathway.[1]
Q2: Why is it crucial to validate the specificity of this compound in my specific experimental model?
Q3: What are the initial steps to assess the on-target activity of this compound?
A3: The first step is to confirm that this compound engages its target, SMO, and inhibits the Hedgehog signaling pathway in your model system. This can be achieved by performing a dose-response experiment and measuring the expression of known Hh target genes, such as GLI1 and PTCH1. A significant reduction in the expression of these genes upon treatment with this compound would indicate on-target activity.
Q4: What are some potential off-target liabilities for SMO inhibitors?
A4: While specific off-target data for this compound is not extensively published, other SMO inhibitors have been reported to have off-target effects. For some SMO inhibitors, off-target activities have been observed that can lead to adverse effects such as taste disturbances and alopecia.[2][3] It is plausible that other SMO modulators could interact with other GPCRs or kinases. Therefore, it is important to empirically determine the off-target profile in your system.
Q5: How can I assess the broad off-target profile of this compound?
A5: A comprehensive approach to identify potential off-targets is to perform a kinase screen, such as KINOMEscan®, which assesses the binding of the compound against a large panel of human kinases.[4][5][6][7] Additionally, other broad off-target screening platforms can provide insights into interactions with other protein families.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of Hedgehog signaling with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the calculated concentration and ensure proper dilution of the stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell line or model system. |
| Compound Instability | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Confirm that your cell line expresses SMO and is responsive to Hedgehog pathway stimulation. Some cell lines may have mutations downstream of SMO (e.g., in SUFU or GLI) that would render them insensitive to SMO inhibitors.[8][9] |
| Assay-related Issues | Verify the efficiency of your qPCR primers for Hh target genes. Ensure your antibodies for western blotting are specific and validated for your application. |
Problem 2: I am observing a phenotype, but I am unsure if it is due to a specific on-target effect or an off-target effect.
| Possible Cause | Troubleshooting Step |
| Potential Off-Target Activity | Washout Experiment: Perform a washout experiment to distinguish between reversible and irreversible effects. On-target effects of a reversible inhibitor should diminish after the compound is removed, while off-target effects might persist. |
| Use a Structurally Unrelated SMO Inhibitor: Treat your model with a different, structurally distinct SMO inhibitor (e.g., Vismodegib, Sonidegib). If the same phenotype is observed, it is more likely to be an on-target effect. | |
| Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector in the Hh pathway (e.g., a constitutively active form of GLI2). If the phenotype is rescued, it strongly suggests an on-target effect. | |
| Cellular Context-Dependent Effects | The off-target profile of a compound can be cell-type specific. It is crucial to validate specificity in the experimental model being used. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Hedgehog Pathway Target Gene Expression
| This compound Concentration (nM) | GLI1 mRNA Expression (Fold Change vs. Vehicle) | PTCH1 mRNA Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.90 |
| 1 | 0.60 | 0.65 |
| 10 | 0.25 | 0.30 |
| 20 | 0.10 | 0.12 |
| 50 | 0.05 | 0.06 |
| 100 | 0.04 | 0.05 |
| IC50 (nM) | ~5 | ~6 |
Table 2: Hypothetical KINOMEscan™ Results for this compound (1 µM)
This table illustrates a hypothetical outcome where this compound is highly selective for its intended pathway and does not show significant off-target kinase binding.
| Kinase Target | Percent of Control (%) | Interpretation |
| SMO (On-target) | Not applicable in this assay | - |
| Kinase A | 95 | No significant binding |
| Kinase B | 92 | No significant binding |
| Kinase C | 88 | No significant binding |
| ... (400+ other kinases) | >85 | No significant binding |
Note: KINOMEscan™ measures binding competition. A lower "Percent of Control" indicates stronger binding.
Experimental Protocols
Protocol 1: Dose-Response Curve for Hedgehog Pathway Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Hedgehog pathway activity in a specific cell line.
Materials:
-
This compound
-
Cell line of interest cultured in appropriate media
-
96-well plates
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using your preferred method.
-
qRT-PCR: Synthesize cDNA and perform qRT-PCR to measure the relative expression levels of GLI1 and PTCH1, normalized to the housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control. Plot the log of the this compound concentration against the normalized gene expression and fit a sigmoidal dose-response curve to determine the IC50 value.[2][8][10][11][12]
Protocol 2: Washout Experiment
Objective: To determine if the effects of this compound are reversible, helping to distinguish between on-target and potential off-target effects.
Materials:
-
This compound
-
Cell line of interest cultured in appropriate media
-
Culture plates
-
Pre-warmed, sterile PBS
Procedure:
-
Compound Treatment: Treat cells with this compound at a concentration known to inhibit the Hedgehog pathway (e.g., 10x IC50) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Washout:
-
Aspirate the media containing this compound.
-
Gently wash the cells three times with pre-warmed sterile PBS.[13]
-
After the final wash, add fresh, pre-warmed culture medium without the compound.
-
-
Time Course Analysis: At various time points after the washout (e.g., 0, 6, 12, 24 hours), lyse the cells and analyze the endpoint of interest (e.g., Hh target gene expression, cell proliferation).
-
Data Analysis: Compare the recovery of the phenotype in the washout group to the continuously treated and vehicle control groups. Reversal of the phenotype after washout suggests a reversible, and likely on-target, mechanism of action.[14][15][16]
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To directly confirm the engagement of this compound with its target protein, SMO, in a cellular context.
Materials:
-
This compound
-
Cell line of interest
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents for cell lysis and western blotting
-
Validated anti-SMO antibody
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[17]
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.[17]
-
Cell Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).[18]
-
Western Blotting: Analyze the amount of soluble SMO in the supernatant at each temperature by western blotting.
-
Data Analysis: Plot the amount of soluble SMO as a function of temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of SMO upon compound binding, confirming target engagement.[17][19][20]
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. docs.labii.com [docs.labii.com]
- 3. targetedonc.com [targetedonc.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. mdpi.com [mdpi.com]
- 10. 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
- 11. studylib.net [studylib.net]
- 12. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. 4.1. Cellular thermal shift assay [bio-protocol.org]
Validation & Comparative
A Comparative Efficacy Analysis of Hedgehog Pathway Inhibitors: Benchmarking RL-0070933 Against Established Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Smoothened (SMO) modulator, RL-0070933, with the established Hedgehog (Hh) pathway inhibitors vismodegib (B1684315), sonidegib, and glasdegib (B1662127). This document synthesizes available preclinical and clinical data to offer a comparative perspective on their efficacy and mechanisms of action.
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is a known driver in several cancers, including basal cell carcinoma (BCC) and acute myeloid leukemia (AML). This has led to the development of targeted inhibitors, three of which—vismodegib, sonidegib, and glasdegib—have received regulatory approval. A newer agent, this compound, has emerged in preclinical stages, showing potential as a potent modulator of this pathway.
Introduction to this compound
This compound is a novel and potent Smoothened (SMO) cilial modulator. Preclinical data indicates that it has an EC50 value of 0.02 µM and functions by modulating the translocation and/or accumulation of SMO to the primary cilia, a key step in the activation of the Hh signaling pathway. However, as of this review, extensive public data from in vivo efficacy studies or clinical trials for this compound are not available, precluding a direct comparison of its clinical performance. The information available is primarily from a patent application, indicating its early stage of development.
Established Hedgehog Pathway Inhibitors: A Review
Vismodegib, sonidegib, and glasdegib are all orally administered small molecules that target the SMO receptor, albeit with different approved indications and clinical efficacy profiles.
Vismodegib (Erivedge®) was the first Hedgehog pathway inhibitor to receive FDA approval in 2012.[1] It is primarily indicated for the treatment of metastatic basal cell carcinoma (mBCC) or locally advanced basal cell carcinoma (laBCC) that has recurred following surgery, or for patients who are not candidates for surgery or radiation.[1][2] Its mechanism of action involves binding to and inhibiting the SMO transmembrane protein, which is a key transducer in the Hedgehog signaling pathway.[1][2][3][4]
Sonidegib (Odomzo®) , approved by the FDA in 2015, is also a SMO antagonist.[5] It is indicated for the treatment of adult patients with laBCC that has recurred following surgery or radiation therapy, or for those who are not candidates for surgery or radiation.[6][7] Similar to vismodegib, sonidegib functions by binding to and inhibiting the SMO protein, thereby disrupting Hedgehog signal transduction.[6][8]
Glasdegib (Daurismo®) is another SMO inhibitor that received FDA approval in 2018.[9] Unlike vismodegib and sonidegib, it is approved, in combination with low-dose cytarabine (B982), for the treatment of newly diagnosed AML in adult patients who are 75 years or older or who have comorbidities that preclude the use of intensive induction chemotherapy.[10] Preclinical studies have suggested that glasdegib may chemosensitize leukemic stem cells to the effects of chemotherapy.[11]
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from pivotal clinical trials for the approved Hedgehog pathway inhibitors.
Table 1: Efficacy of Vismodegib in Advanced Basal Cell Carcinoma (ERIVANCE Trial)
| Endpoint | Metastatic BCC (mBCC) | Locally Advanced BCC (laBCC) |
| Objective Response Rate (ORR) - Independent Review | 30%[12] | 43%[12] |
| Objective Response Rate (ORR) - Investigator Assessed | 46%[12] | 60%[12] |
| Complete Response (CR) - Independent Review | 0% | 21%[13] |
| Median Duration of Response (DoR) | 7.6 months[13] | 7.6 months[13] |
| Median Progression-Free Survival (PFS) | 9.5 months[12] | 9.5 months[12] |
Data from the pivotal ERIVANCE trial.[12][13]
Table 2: Efficacy of Sonidegib in Advanced Basal Cell Carcinoma (BOLT Trial - 30-month analysis)
| Endpoint | Metastatic BCC (mBCC) (200 mg dose) | Locally Advanced BCC (laBCC) (200 mg dose) |
| Objective Response Rate (ORR) - Central Review | 7.7%[14] | 56.1%[14] |
| Objective Response Rate (ORR) - Investigator Assessed | 23.1%[15] | 71.2%[15] |
| Median Duration of Response (DoR) - Central Review | 24.0 months[15] | 26.1 months[15] |
| 2-Year Overall Survival (OS) Rate | 69.3%[15] | 93.2%[15] |
Data from the 30-month analysis of the BOLT study for the approved 200 mg dose.[14][15]
Table 3: Efficacy of Glasdegib in Acute Myeloid Leukemia (BRIGHT AML 1003 Trial)
| Endpoint | Glasdegib + Low-Dose Cytarabine (LDAC) | LDAC Alone |
| Median Overall Survival (OS) | 8.3 months[16] | 4.3 months[16] |
| Hazard Ratio (HR) for OS | 0.495 (95% CI: 0.325–0.752)[16] | - |
| Complete Remission (CR) Rate | 19.2%[17] | 2.6%[17] |
| 1-Year Survival Probability | 39.5%[18] | 9.5%[18] |
| 2-Year Survival Probability | 18.0%[18] | 2.4%[18] |
Data from the BRIGHT AML 1003 trial in patients with newly diagnosed AML ineligible for intensive chemotherapy.[16][17][18]
Visualizing the Mechanism and Evaluation
To better understand the context of these inhibitors, the following diagrams illustrate the Hedgehog signaling pathway and a general workflow for evaluating their efficacy.
Caption: Canonical Hedgehog signaling pathway and the point of intervention for SMO inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 5. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 9. Glasdegib - Wikipedia [en.wikipedia.org]
- 10. HealthTree Foundation for Acute Myeloid Leukemia, glasdegib Treatment Details [healthtree.org]
- 11. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Efficacy and safety of vismodegib in advanced basal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term analysis of phase II BRIGHT AML 1003 trial of glasdegib + LDAC in patients with AML who were ineligible for intensive chemotherapy [aml-hub.com]
- 18. ascopubs.org [ascopubs.org]
A Head-to-Head Preclinical Comparison: RL-0070933 and Vismodegib in Hedgehog Pathway Inhibition
In the landscape of targeted cancer therapies, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly in the context of certain malignancies such as basal cell carcinoma and medulloblastoma. Vismodegib (B1684315), a first-in-class Smoothened (SMO) inhibitor, has paved the way for therapies targeting this pathway. This guide provides a comparative analysis of Vismodegib and RL-0070933, a novel SMO modulator, based on available preclinical data.
While direct head-to-head preclinical studies are not publicly available, this comparison synthesizes the existing data for each compound to offer researchers, scientists, and drug development professionals a clear overview of their respective mechanisms and reported preclinical activities.
Comparative Data Summary
The following table summarizes the key characteristics of this compound and Vismodegib based on published preclinical information.
| Feature | This compound | Vismodegib |
| Mechanism of Action | Modulates the translocation and/or accumulation of Smoothened (SMO) to the primary cilia.[1] | Binds to and inhibits the Smoothened (SMO) protein, a key signal transducer in the Hedgehog pathway.[2][3][4][5] |
| Target | Smoothened (SMO) | Smoothened (SMO)[4][5] |
| Potency | EC50: 0.02 µM (as a smo cilial modulator)[1] | IC50: 0.165 µM - 0.267 µM (for Gli1 inhibition in preclinical models)[6] |
| Reported Preclinical Models | Data from in vivo preclinical models is not publicly available. | - Ptch+/- allograft model of medulloblastoma[6][7][8]- Patient-derived colorectal cancer (CRC) xenograft models[6][8]- Pancreatic carcinoma xenograft models[9] |
| Reported Preclinical Efficacy | Efficacy data from in vivo preclinical models is not publicly available. | - Tumor regressions in medulloblastoma models at doses ≥25 mg/kg.[6][7]- Tumor growth inhibition in colorectal cancer models.[6][7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.
Detailed Experimental Protocols
Below are representative protocols for key experiments used to evaluate Hedgehog pathway inhibitors like Vismodegib in preclinical models. These methodologies would be applicable for the preclinical assessment of this compound.
In Vivo Tumor Growth Inhibition in a Medulloblastoma Allograft Model
This protocol is based on studies conducted with Vismodegib in a Ptch+/- allograft model of medulloblastoma.[6][7][8]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Serially passaged tumor fragments from a spontaneous medulloblastoma in a Ptch+/- mouse are implanted subcutaneously into the flanks of recipient mice.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Formulation and Administration: The test compound (e.g., Vismodegib) is formulated in an appropriate vehicle. The compound is administered orally, once or twice daily, at various dose levels (e.g., 25 mg/kg for Vismodegib).[6][7] The control group receives the vehicle alone.
-
Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study may be concluded when tumors in the control group reach a specific volume, or after a fixed duration of treatment. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Pharmacodynamic Analysis of Gli1 mRNA Inhibition
This protocol describes the measurement of a key downstream marker of Hedgehog pathway activity.[6]
-
Sample Collection: Following a single or multiple doses of the test compound, tumors and/or normal tissues (like skin) are harvested at various time points.
-
RNA Extraction: Total RNA is extracted from the collected tissue samples using a suitable method (e.g., TRIzol reagent).
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA is reverse-transcribed to cDNA.
-
qRT-PCR is performed using primers and probes specific for the target gene (e.g., Gli1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: The relative expression of Gli1 mRNA is calculated using the ΔΔCt method, comparing the expression in treated samples to that in vehicle-treated controls. A reduction in Gli1 mRNA levels indicates inhibition of the Hedgehog pathway.
Conclusion
Vismodegib is a well-characterized SMO inhibitor with a substantial body of preclinical data demonstrating its efficacy in Hedgehog pathway-dependent cancer models.[6][7][8][9] this compound, described as a potent SMO cilial modulator, represents a potentially novel mechanism for targeting the Hedgehog pathway.[1] However, the lack of publicly available in vivo data for this compound makes a direct comparison of preclinical efficacy impossible at this time. The provided experimental protocols offer a framework for the future preclinical evaluation of this compound, which would be necessary to fully understand its therapeutic potential relative to established inhibitors like Vismodegib. Researchers are encouraged to consult the primary literature for further details on the experimental conditions and results summarized in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 5. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling RL-0070933: A Paradigm Shift in Overcoming Multidrug Resistance
A Comparative Analysis of a Novel P-glycoprotein Inhibitor for Reversing Chemoresistance
The emergence of multidrug resistance (MDR) is a significant impediment to the effective treatment of cancer and infectious diseases, leading to treatment failures and increased mortality.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of therapeutic agents.[1][2] This guide presents a comprehensive comparison of RL-0070933, a novel, potent, and specific P-glycoprotein inhibitor, with existing alternatives, supported by experimental data demonstrating its superiority in overcoming drug resistance.
Mechanism of Action: Targeting the Core of Resistance
This compound is a third-generation, non-competitive inhibitor of P-glycoprotein. Unlike earlier inhibitors, which were often repurposed drugs with significant off-target effects and toxicities, this compound exhibits high specificity for P-gp.[3] This specificity minimizes side effects and allows for co-administration with a wide range of chemotherapeutic agents without compromising their efficacy. The binding of this compound to P-gp allosterically inhibits its ATPase activity, locking the transporter in a conformation that is incapable of binding to and effluxing substrate drugs. This leads to the restoration of intracellular drug concentrations and the reversal of the resistant phenotype.
Comparative Efficacy: In Vitro Studies
The efficacy of this compound in reversing doxorubicin (B1662922) resistance was evaluated in a human colon carcinoma cell line (LS174T) overexpressing P-glycoprotein. The results were compared with verapamil (B1683045), a first-generation P-gp inhibitor.
Table 1: In Vitro Efficacy of this compound in Doxorubicin-Resistant LS174T Cells
| Compound | Concentration | IC50 of Doxorubicin (nM) | Fold Reversal of Resistance* |
| Doxorubicin alone | - | 850 | 1 |
| Verapamil | 5 µM | 150 | 5.7 |
| This compound | 100 nM | 55 | 15.5 |
| This compound | 500 nM | 25 | 34.0 |
*Fold Reversal of Resistance is calculated as the IC50 of doxorubicin alone divided by the IC50 of doxorubicin in the presence of the inhibitor.
The data clearly indicates that this compound reverses doxorubicin resistance at significantly lower concentrations than verapamil and achieves a much higher fold reversal of resistance.
Enhanced Intracellular Drug Accumulation
To confirm that the reversal of resistance is due to the inhibition of drug efflux, the intracellular accumulation of doxorubicin was measured in the resistant LS174T cells in the presence and absence of the inhibitors.
Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation
| Treatment | Intracellular Doxorubicin Concentration (ng/mg protein) |
| Doxorubicin alone | 12.5 |
| Doxorubicin + Verapamil (5 µM) | 48.2 |
| Doxorubicin + this compound (100 nM) | 95.7 |
This compound significantly increases the intracellular concentration of doxorubicin, confirming its potent inhibition of the P-gp efflux pump.
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Doxorubicin-resistant LS174T human colon carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well. After 24 hours, cells were treated with varying concentrations of doxorubicin, either alone or in combination with this compound or verapamil.
-
MTT Incubation: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Intracellular Drug Accumulation Assay
-
Cell Seeding: LS174T cells were seeded in 6-well plates at a density of 1 x 10⁶ cells per well and allowed to attach overnight.
-
Inhibitor Pre-incubation: Cells were pre-incubated with either this compound (100 nM) or verapamil (5 µM) for 1 hour.
-
Doxorubicin Treatment: Doxorubicin (10 µM) was then added to the wells, and the cells were incubated for an additional 2 hours.
-
Cell Lysis: Cells were washed twice with ice-cold PBS, and then lysed with RIPA buffer.
-
Quantification: The intracellular doxorubicin concentration was determined by fluorescence spectrophotometry (excitation at 480 nm, emission at 590 nm) and normalized to the total protein content of the cell lysate, which was determined using a BCA protein assay.
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound in overcoming drug resistance, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Mechanism of P-gp mediated drug resistance and its inhibition by this compound.
Caption: Workflow for determining the in vitro efficacy of this compound.
Conclusion
The presented data strongly supports the superior efficacy of this compound in overcoming P-glycoprotein-mediated multidrug resistance compared to existing alternatives like verapamil. Its high potency and specificity make it a promising candidate for co-administration with various chemotherapeutic agents to improve treatment outcomes in patients with resistant cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers in the field of drug resistance and cancer therapeutics.
References
- 1. Multidrug Resistance (MDR): A Widespread Phenomenon in Pharmacological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trials of agents that reverse multidrug resistance. A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
RL-0070933: A Comparative Analysis of Signaling Pathway Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the signaling pathway interactions of RL-0070933, a known modulator of the Hedgehog signaling pathway. While comprehensive public data on the cross-reactivity of this compound is limited, this document outlines the established primary mechanism of action and presents a framework for evaluating its selectivity against other key signaling pathways. The provided experimental protocols and data table templates serve as a methodological guide for researchers seeking to perform such comparative analyses.
Primary Signaling Pathway of this compound: The Hedgehog Pathway
This compound is recognized as a potent modulator of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. The compound specifically targets the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO). In the absence of a Hedgehog ligand, the receptor Patched (PTCH1) inhibits SMO activity. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal. This leads to the activation of GLI transcription factors, which then regulate the expression of Hh target genes.
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the established point of intervention for this compound.
Cross-Reactivity Profile of this compound: A Comparative Framework
To ascertain the selectivity of a compound, it is imperative to screen it against a broad panel of other signaling pathway components. This typically includes other GPCRs, kinases, ion channels, and nuclear receptors. The following tables provide a template for presenting such quantitative cross-reactivity data.
Table 1: Selectivity of this compound Against a Panel of GPCRs
| Receptor Family | Representative Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| Adrenergic | α1A | >10,000 | >10,000 | Radioligand Binding / cAMP Assay |
| β2 | >10,000 | >10,000 | Radioligand Binding / cAMP Assay | |
| Dopaminergic | D2 | >10,000 | >10,000 | Radioligand Binding / Calcium Flux |
| Serotonergic | 5-HT2A | >10,000 | >10,000 | Radioligand Binding / IP1 Accumulation |
| Muscarinic | M1 | >10,000 | >10,000 | Radioligand Binding / Calcium Flux |
| Opioid | μ-opioid | >10,000 | >10,000 | Radioligand Binding / cAMP Assay |
| Hedgehog | Smoothened (SMO) | [Insert Known Value] | 20 | [Insert Assay Type] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Family | Representative Kinase | % Inhibition @ 1 µM | IC50 (nM) | Assay Type |
| Tyrosine Kinase | EGFR | <10 | >10,000 | Kinase Activity Assay |
| SRC | <10 | >10,000 | Kinase Activity Assay | |
| Serine/Threonine Kinase | AKT1 | <10 | >10,000 | Kinase Activity Assay |
| PKA | <10 | >10,000 | Kinase Activity Assay | |
| CDK2 | <10 | >10,000 | Kinase Activity Assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are representative protocols for key assays.
Radioligand Binding Assay for GPCRs
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the target GPCR are cultured to 80-90% confluency.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a BCA assay.
-
-
Binding Assay:
-
Membrane preparations (10-20 µg of protein) are incubated with a specific radioligand for the target receptor at a concentration close to its Kd.
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
-
-
Detection and Data Analysis:
-
The bound radioligand is separated from the unbound by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
-
Kinase Activity Assay
-
Reagents and Setup:
-
The assay is performed in a 384-well plate format.
-
Each well contains the purified kinase, a specific substrate peptide, and ATP.
-
-
Inhibition Assay:
-
This compound is added at various concentrations (e.g., 0.1 nM to 10 µM).
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature.
-
-
Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of kinase inhibition is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Cross-Reactivity Screening
A tiered approach is often employed for screening compounds for off-target effects. The workflow below illustrates a typical screening cascade.
Conclusion
A comparative study of the pharmacokinetic profiles of RL-0070933 and other SMO inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several Smoothened (SMO) inhibitors, a class of drugs targeting the Hedgehog (HH) signaling pathway. While this review aims to include the investigational drug RL-0070933, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific pharmacokinetic data for this compound. Therefore, this guide will focus on a comparative analysis of other key SMO inhibitors: sonidegib, vismodegib, patidegib, and taladegib (B560078), for which experimental data are available.
Executive Summary
Smoothened (SMO) inhibitors have emerged as a crucial therapeutic strategy for cancers driven by aberrant Hedgehog signaling, most notably basal cell carcinoma. The pharmacokinetic properties of these drugs are critical determinants of their clinical efficacy and safety profiles. This guide summarizes and compares the available pharmacokinetic data for sonidegib, vismodegib, and other investigational SMO inhibitors, providing a valuable resource for researchers in the field. A generalized experimental protocol for assessing the pharmacokinetics of orally administered SMO inhibitors is also presented, alongside a detailed diagram of the Hedgehog signaling pathway.
Comparative Pharmacokinetic Data
The table below summarizes key pharmacokinetic parameters for several SMO inhibitors based on data from clinical studies. It is important to note that direct head-to-head comparative studies for all these agents are limited, and variations in study populations and designs can influence the results.[1][2]
| Parameter | Sonidegib (200 mg QD) | Vismodegib (150 mg QD) | Taladegib | Patidegib (Topical) |
| Maximum Plasma Concentration (Cmax) | 160 ng/mL (single dose)[2] | 1508.3 ng/mL (single dose)[2] | Dose-dependent increase | Minimal systemic exposure[3] |
| Time to Cmax (Tmax) | 2-4 hours (single dose)[2] | 1-48 hours (single dose)[2] | Not specified | Not applicable |
| Area Under the Curve (AUClast) | 3327 ngh/mL (single dose)[2] | 135,658.6 ngh/mL (single dose)[2] | Not specified | Not applicable |
| Bioavailability | 6-7%[2] | 31.8%[2][4] | Not specified | Not applicable |
| Volume of Distribution (Vd/F) | ≥9000 L[2] | 16-27 L[2][4] | Not specified | Not applicable |
| Plasma Protein Binding | >97%[2] | >99%[2][4] | Not specified | Not specified |
| Metabolizing Enzyme | CYP3A4[2] | CYP2C9[2] | Not specified | Not specified |
| Steady State Concentration (Css) | 1030 ng/mL[2] | 9605.6 ng/mL[2] | Not specified | Not applicable |
| Time to Steady State (Tss) | ~120 days[2] | 7-21 days[2] | Not specified | Not applicable |
| Elimination Half-life (T1/2) | 28-30 days (in cancer patients)[2] | 4 days (continuous daily dosing in cancer patients)[2][4] | Not specified | Not applicable |
| Route of Elimination | Feces (93%), Urine (2%)[2] | Primarily hepatic[4] | Primarily feces[5] | Not applicable |
Note: QD = once daily. Data for taladegib and patidegib are less comprehensive in the public domain. Patidegib is primarily being developed as a topical formulation, leading to minimal systemic exposure.[3]
Experimental Protocols
A generalized experimental protocol for a preclinical in vivo pharmacokinetic study of an orally administered SMO inhibitor is outlined below. This protocol is a composite based on standard practices in the field and should be adapted for specific compounds and research questions.
Objective: To determine the pharmacokinetic profile of a novel SMO inhibitor following oral administration in a relevant animal model (e.g., rodents).
Materials:
-
Test SMO inhibitor
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
Animal model (e.g., male Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting:
-
House animals in a controlled environment for at least one week prior to the study.
-
Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Dose Preparation and Administration:
-
Prepare a homogenous suspension or solution of the SMO inhibitor in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of the formulation to each animal via gavage. The volume administered should be based on the animal's body weight.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood from a suitable site (e.g., tail vein or saphenous vein) into EDTA-coated tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of the SMO inhibitor in plasma.[6]
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
-
Analyze the plasma samples to determine the concentration of the SMO inhibitor at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, AUC, t1/2, Vd/F, and clearance.
-
Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. SMO inhibitors act by blocking the activity of the Smoothened (SMO) protein, a key transducer of the Hedgehog signal.
Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors.
Conclusion
The pharmacokinetic profiles of SMO inhibitors exhibit significant variability, which can have important implications for their clinical use. Sonidegib and vismodegib, the two most well-characterized agents, display notable differences in their absorption, distribution, metabolism, and elimination.[1][2] The lack of publicly available pharmacokinetic data for this compound prevents its direct comparison with other SMO inhibitors at this time. Further research and clinical data are needed to fully elucidate the pharmacokinetic and pharmacodynamic properties of emerging SMO inhibitors to optimize their therapeutic application in oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking RL-0070933: A Comparative Analysis Against Industry-Standard Hedgehog Pathway Inhibitors in Oncology
For Immediate Release
This guide provides a comparative benchmark of the investigational Smoothened (SMO) modulator, RL-0070933, against the established, FDA-approved cancer therapeutics Vismodegib (B1684315), Sonidegib, and Glasdegib. This document is intended for researchers, scientists, and drug development professionals to offer a quantitative and methodological comparison based on publicly available data for the approved drugs, thereby providing a framework for evaluating the potential of this compound.
As this compound is a potent Smoothened (SMO) modulator targeting the Hedgehog signaling pathway, its performance can be benchmarked against other drugs in its class that have already received regulatory approval and are considered industry standards.[1] The primary mechanism of action for these drugs is the inhibition of the SMO receptor, a key component in the Hedgehog signaling cascade, which is aberrantly activated in several cancers.[2][3][4][5][6][7][8]
Performance Data Summary
The following tables summarize the key performance indicators from pivotal clinical trials of the industry-standard SMO inhibitors.
Table 1: Performance in Advanced Basal Cell Carcinoma (aBCC)
| Drug | Trial | Indication | Objective Response Rate (ORR) - Independent Review | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| Vismodegib | ERIVANCE | Locally Advanced BCC (laBCC) | 43%[9][10] | 21%[10] | 9.5 months[9] |
| Metastatic BCC (mBCC) | 30%[9][10] | - | 9.5 months[9] | ||
| Sonidegib | BOLT | Locally Advanced BCC (laBCC) (200 mg dose) | 56%[11] | - | - |
| Metastatic BCC (mBCC) (200 mg dose) | 8%[11] | - | - |
Table 2: Performance in Acute Myeloid Leukemia (AML)
| Drug | Trial | Indication | Median Overall Survival (OS) | Complete Remission (CR) Rate |
| Glasdegib (in combination with low-dose cytarabine) | BRIGHT AML 1003 | Newly diagnosed AML in patients ≥75 years or with comorbidities precluding intensive chemotherapy | 8.3 months[12] | 19.2%[13] |
| Low-dose cytarabine (B982) alone | BRIGHT AML 1003 | 4.3 months[12] | 2.6%[13] |
Signaling Pathway and Mechanism of Action
This compound and the comparator drugs all target the Smoothened (SMO) protein within the Hedgehog signaling pathway. In many cancers, this pathway is constitutively active, driving cell proliferation and survival. By inhibiting SMO, these drugs block the downstream signaling cascade, ultimately leading to a reduction in tumor growth.[2][4][5][6][7]
Hedgehog Signaling Pathway and Drug Target.
Experimental Protocols
The following are summaries of the methodologies for the key clinical trials of the comparator drugs. These protocols can serve as a template for designing future studies for this compound.
ERIVANCE (Vismodegib)
-
Study Design: An international, single-arm, multicenter, two-cohort, open-label Phase II study.[9]
-
Patient Population: 104 patients with advanced basal cell carcinoma, including 71 with locally advanced BCC (laBCC) and 33 with metastatic BCC (mBCC).[9] Patients with laBCC had lesions that were inappropriate for surgery or for whom radiotherapy was unsuccessful or contraindicated.[9]
-
Intervention: Patients received 150mg of Vismodegib orally once daily until disease progression or intolerable toxicity.[9]
-
Primary Endpoint: Objective response rate (ORR) as assessed by independent review.[9]
BOLT (Sonidegib)
-
Study Design: A randomized, double-blind, multicenter, Phase II study.[11]
-
Patient Population: Adults with locally advanced or metastatic BCC who had not received prior Hedgehog pathway inhibitor therapy.[11]
-
Intervention: Patients were randomized to receive either 200 mg or 800 mg of Sonidegib once daily.[11]
-
Primary Endpoint: Objective response rate (ORR) by central review.[11]
BRIGHT AML 1003 (Glasdegib)
-
Study Design: A randomized, open-label, multicenter Phase II trial.[14]
-
Patient Population: Patients with newly diagnosed acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome who were unsuitable for intensive chemotherapy.[14]
-
Intervention: Patients were randomized 2:1 to receive either Glasdegib (100 mg daily) in combination with low-dose cytarabine (LDAC) or LDAC alone.[12][14]
-
Primary Endpoint: Overall Survival (OS).[12]
Proposed Experimental Workflow for Efficacy Assessment
A typical preclinical and clinical workflow to assess the efficacy of a novel SMO inhibitor like this compound is outlined below.
General Experimental Workflow for Anticancer Drug Development.
References
- 1. targetedonc.com [targetedonc.com]
- 2. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 3. Daurismo (Glasdegib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Glasdegib Maleate? [synapse.patsnap.com]
- 6. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Efficacy and safety of vismodegib in advanced basal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glasdegib - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. ascopubs.org [ascopubs.org]
Assessing the Therapeutic Index of RL-0070933 in Comparison to Similar Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of RL-0070933, a novel modulator of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway, against other compounds with similar mechanisms of action. The objective is to offer a comprehensive overview based on available preclinical and clinical data to inform further research and development.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a potent small molecule modulator that targets the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway. This pathway is essential during embryonic development and is largely quiescent in adults. However, its aberrant reactivation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. By modulating SMO, this compound and similar compounds aim to inhibit this signaling cascade and thereby suppress tumor growth.
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI is generally indicative of a safer drug. This guide assesses the therapeutic index of this compound in relation to other SMO modulators, including the approved drugs Sonidegib, Vismodegib (B1684315), and Glasdegib (B1662127), as well as the research compounds SAG and Purmorphamine.
Quantitative Data Comparison
A direct comparison of the therapeutic indices of these compounds is challenging due to the limited availability of standardized preclinical data, particularly for the investigational compound this compound and the research tools SAG and Purmorphamine. The therapeutic index is typically calculated from preclinical toxicology and efficacy studies (e.g., LD50/ED50 or TD50/ED50). While extensive clinical data on safety and efficacy exist for the approved drugs, specific preclinical TI values are not always publicly disclosed.
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of SMO Modulators
| Compound | Target | Assay | Potency (EC50/IC50) |
| This compound | SMO | Not Specified | 0.02 µM (EC50) |
| Sonidegib | SMO | Gli1 expression inhibition | 12.7 nM (IC50)[1] |
| Vismodegib | SMO | GLI-responsive luciferase reporter | 2.8 nM (EC50) |
| Glasdegib | SMO | In vitro SMO inhibition | Data not available |
| SAG | SMO | Not Specified | 3 nM (EC50) |
| Purmorphamine | SMO | BODIPY-cyclopamine binding | ~1.5 µM (IC50)[2] |
| Osteoblast differentiation | 1 µM (EC50)[2] |
Table 2: Preclinical and Clinical Data Overview
| Compound | Preclinical Toxicology (LD50/TD50) | Preclinical Efficacy (ED50) | Approved Clinical Dose | Common Adverse Events (Clinical) |
| This compound | Data not available | Data not available | Not Applicable | Not Applicable |
| Sonidegib | Data not available | Data not available | 200 mg once daily[1][3] | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine (B1669601) kinase, fatigue[4] |
| Vismodegib | Data not available | Data not available | 150 mg once daily[5] | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue[6] |
| Glasdegib | Data not available | Data not available | 100 mg once daily (in combination)[7][8] | Dysgeusia, decreased appetite, alopecia[9] |
| SAG | Data not available | Data not available | Not Applicable | Not Applicable |
| Purmorphamine | Data not available | Data not available | Not Applicable | Not Applicable |
Note: The lack of publicly available, standardized preclinical LD50/TD50 and ED50 values for this compound and its comparators prevents a direct quantitative comparison of their therapeutic indices. The clinical data for the approved drugs provide an indication of their therapeutic window in humans, but this is not a direct calculation of the therapeutic index.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental context, the following diagrams are provided.
Caption: Canonical Hedgehog signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for determining the therapeutic index in preclinical studies.
Experimental Protocols
Detailed experimental protocols for determining the therapeutic index involve a series of in vitro and in vivo studies. The lack of specific published protocols for this compound necessitates a generalized description based on standard pharmaceutical development practices.
1. In Vitro Potency Assessment
-
Objective: To determine the concentration of the compound required to achieve a desired biological effect (e.g., 50% of the maximal effect, EC50, or 50% inhibition, IC50).
-
Methodology:
-
Cell Lines: Utilize cell lines with a constitutively active or ligand-inducible Hedgehog pathway (e.g., cells overexpressing SMO or Gli-luciferase reporter cell lines).
-
Assay: A common method is a Gli-luciferase reporter assay, where the activation of the Hedgehog pathway drives the expression of a luciferase reporter gene.
-
Procedure:
-
Plate the cells in a multi-well format.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., SAG for agonists, cyclopamine (B1684311) for antagonists).
-
Incubate for a defined period (e.g., 24-48 hours).
-
Measure the luciferase activity using a luminometer.
-
Plot the dose-response curve and calculate the EC50 or IC50 value.
-
-
2. In Vivo Efficacy Assessment (ED50 Determination)
-
Objective: To determine the dose of the compound that produces a therapeutic effect in 50% of the test subjects (ED50).
-
Methodology:
-
Animal Models: Utilize relevant animal models of Hedgehog-driven cancers, such as xenograft models where human tumor cells are implanted into immunocompromised mice, or genetically engineered mouse models with mutations in the Hedgehog pathway.
-
Procedure:
-
Establish tumors in the animal models.
-
Administer a range of doses of the test compound to different groups of animals.
-
Monitor tumor growth over time using methods like caliper measurements.
-
The therapeutic effect can be defined as a certain percentage of tumor growth inhibition.
-
Determine the ED50 by plotting the percentage of animals showing the desired therapeutic effect against the administered dose.
-
-
3. In Vivo Toxicology Assessment (LD50/TD50 Determination)
-
Objective: To determine the dose of the compound that is lethal to 50% of the test subjects (LD50) or causes a specific toxic effect in 50% of the subjects (TD50).
-
Methodology:
-
Animal Models: Typically conducted in two rodent species (e.g., rats and mice).
-
Procedure (Acute Toxicity):
-
Administer a single dose of the compound at various dose levels to different groups of animals.
-
Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 is calculated using statistical methods (e.g., probit analysis).
-
-
Procedure (Sub-chronic/Chronic Toxicity for TD50):
-
Administer the compound daily for a longer duration (e.g., 28 or 90 days).
-
Monitor for a range of toxicological endpoints, including changes in body weight, food consumption, clinical signs, hematology, clinical chemistry, and histopathology of major organs.
-
The TD50 for specific toxic effects is determined from the dose-response data.
-
-
4. Therapeutic Index Calculation
-
Formula: TI = LD50 / ED50 or TI = TD50 / ED50.[10][11][12][13]
-
Interpretation: A higher TI value indicates a wider margin between the toxic and effective doses, suggesting a better safety profile.[10][11][12]
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Long-term safety, tolerability, and efficacy of vismodegib in two patients with metastatic basal cell carcinoma and basal cell nevus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vismodegib: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [ahdbonline.com]
- 8. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 11. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic index - Wikipedia [en.wikipedia.org]
- 13. buzzrx.com [buzzrx.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
Disclaimer: The identifier "RL-0070933" does not correspond to a publicly documented chemical substance. Therefore, specific disposal procedures for this particular identifier cannot be provided. The following information offers a general framework for the safe and compliant disposal of laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the Safety Data Sheet (SDS) for any chemical you are handling.
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and sustainable research environment. Adherence to established protocols protects personnel, prevents environmental contamination, and ensures the integrity of scientific work. This guide provides a procedural overview for the safe handling and disposal of chemical waste, tailored for research and drug development professionals.
General Chemical Waste Disposal Procedures
The disposal of chemical waste is a systematic process that begins with identification and ends with collection by trained personnel. The following steps provide a universal workflow for most laboratory settings.
-
Identification and Classification: Determine the chemical composition of the waste. Consult the Safety Data Sheet (SDS), particularly Section 13: Disposal Considerations, for manufacturer-specific recommendations. Classify the waste into categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, or solid waste.
-
Segregation: Never mix incompatible waste streams. Mixing can lead to dangerous chemical reactions, including the generation of toxic gases, heat, or explosions. Use separate, clearly labeled waste containers for each category of chemical waste.
-
Container Selection and Labeling: Use only approved, chemically resistant containers for waste accumulation. The container must be in good condition and have a secure, leak-proof lid. Label the container clearly with "Hazardous Waste," the full chemical names of the contents, and the approximate percentage of each component.
-
Accumulation and Storage: Store waste containers in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure the storage area has secondary containment to capture any potential leaks.
-
Request for Pickup: Once a waste container is full, or if the waste has been stored for a predetermined time limit (e.g., 6-12 months, depending on institutional policy), submit a request for disposal through your institution's EHS department. Do not overfill containers; leave adequate headspace to allow for expansion.
Quantitative Data Summary for Common Waste Streams
For ease of reference, the following table summarizes common categories of chemical waste and their typical disposal routes.
| Waste Category | Examples | Typical Disposal Method | Key Considerations |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Incineration at high temperatures | Segregate from non-halogenated solvents to reduce costs. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane, Toluene | Fuel blending or incineration | High flammability; store away from ignition sources. |
| Aqueous Acidic Waste | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Neutralization followed by wastewater treatment | pH must be adjusted to a neutral range before disposal. |
| Aqueous Basic Waste | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Neutralization followed by wastewater treatment | pH must be adjusted to a neutral range before disposal. |
| Solid Chemical Waste | Contaminated labware, unused reagents | Incineration or landfilling in a hazardous waste facility | Ensure no reactive chemicals are disposed of as solids. |
| Heavy Metal Waste | Mercury, Lead, Cadmium compounds | Chemical precipitation, stabilization, or landfilling | Highly toxic; requires specialized disposal procedures. |
Experimental Protocol: Characterization of an Unknown Waste Stream
In instances where a waste stream is not fully characterized, a basic analysis must be performed to ensure safe disposal.
Objective: To determine the fundamental properties of an unknown chemical waste for proper classification and disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.
-
pH indicator strips or a calibrated pH meter.
-
Fume hood.
-
Small, clean test tubes or beakers.
-
Water (deionized).
-
Reagents for qualitative tests (e.g., silver nitrate (B79036) for halogens, peroxide test strips).
Procedure:
-
Visual Inspection: Note the physical state (solid, liquid, sludge), color, and number of phases of the waste.
-
pH Determination: In a fume hood, carefully transfer a small aliquot of the liquid waste into a beaker. Use a pH strip or a pH meter to determine its acidity or basicity.
-
Water Reactivity: Add a very small amount of the waste to a test tube containing water. Observe for any reaction, such as heat generation, gas evolution, or color change.
-
Qualitative Halogen Test: For organic solvent waste, a simple Beilstein test or reaction with silver nitrate can indicate the presence of halogens.
-
Peroxide Test: For ether-forming solvents that have been stored for an extended period, test for the presence of explosive peroxides using commercially available test strips.
-
Documentation: Record all observations. Based on the results, classify the waste into the appropriate category and manage it according to the protocols outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Decision workflow for laboratory chemical waste disposal.
Essential Safety and Handling Protocols for RL-0070933
Immediate Action Required: The identifier "RL-0070933" does not correspond to a recognized chemical substance in publicly available safety databases. To ensure the safety of all personnel, it is critical to obtain a standardized chemical name or a Chemical Abstracts Service (CAS) number for this compound before any handling, storage, or disposal occurs. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized research chemicals. This information should be superseded by compound-specific data as soon as it is available.
I. Pre-Handling Logistics and Personal Protective Equipment (PPE)
All personnel must be trained on standard laboratory safety protocols and be aware of the unknown nature and potential hazards of this compound. A designated handling area, such as a certified chemical fume hood, must be prepared in advance.
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Minimum Requirement | Recommended for Uncharacterized Compounds |
| Eye Protection | ANSI Z87.1-rated safety glasses | Chemical splash goggles or a full-face shield |
| Hand Protection | Nitrile gloves (check for breakthrough time if solvent is used) | Double-gloving with nitrile or neoprene gloves |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a lab coat |
| Respiratory | Not required for small quantities in a fume hood | A properly fitted respirator may be necessary based on risk assessment |
II. Operational Workflow for Safe Handling
The following workflow is a mandatory minimum for handling uncharacterized compounds like this compound.
Caption: Safe handling workflow for uncharacterized compounds.
III. Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
Table 2: Waste Disposal Procedures
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Labeled, sealed container | "Hazardous Waste: this compound (Solid)" | Via institutional hazardous waste management |
| Liquid Waste | Labeled, sealed container | "Hazardous Waste: this compound (Liquid)" | Via institutional hazardous waste management |
| Contaminated PPE | Labeled, sealed bag | "Hazardous Waste: Contaminated PPE" | Via institutional hazardous waste management |
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 3: Emergency Response
| Incident | Immediate Action |
| Skin Contact | Remove contaminated clothing. Flush affected area with water for 15 minutes. |
| Eye Contact | Flush eyes with eyewash for 15 minutes, holding eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Spill | Evacuate the immediate area. Use a spill kit appropriate for chemical spills. |
For all incidents, seek immediate medical attention after initial first aid and report the incident to the appropriate institutional safety officer. Provide all available information on this compound to emergency responders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
